molecular formula C9H7ClFNO4 B8685009 Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Cat. No.: B8685009
M. Wt: 247.61 g/mol
InChI Key: XHFJXQUWCLIYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 188490-53-1) is a chemical compound with the molecular formula C 9 H 7 ClFNO 4 and a molecular weight of 247.61 g/mol . It is the ethyl ester derivative of 2-chloro-4-fluoro-5-nitrobenzoic acid, a well-characterized trifunctional aromatic building block . The molecular scaffold features chloro, fluoro, and nitro substituents on a benzoate ring, creating a unique electronic and steric profile that is highly valuable in synthetic chemistry. This compound is primarily used as a key synthetic intermediate in research and development for active pharmaceutical ingredients (APIs) and agrochemicals . The presence of strong electron-withdrawing groups makes the aromatic ring susceptible to nucleophilic aromatic substitution reactions, allowing researchers to systematically replace specific halogens with a variety of nucleophiles such as alkoxides, thiols, or amines . This reactivity is fundamental for constructing complex molecules, particularly heterocyclic systems common in many drugs and pesticides. The ester group can serve as a protected form of a carboxylic acid, which can be readily hydrolyzed to the corresponding acid or transformed into other functional groups like amides, offering additional versatility in synthetic pathways . As a versatile building block, its applications are particularly prominent in the discovery of new antibacterial agents and herbicides . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7ClFNO4

Molecular Weight

247.61 g/mol

IUPAC Name

ethyl 2-chloro-4-fluoro-5-nitrobenzoate

InChI

InChI=1S/C9H7ClFNO4/c1-2-16-9(13)5-3-8(12(14)15)7(11)4-6(5)10/h3-4H,2H2,1H3

InChI Key

XHFJXQUWCLIYML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)F)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Chemical Architecture and Synthetic Utility of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

[1]

Executive Summary

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 188490-53-1 ) acts as a high-value "linchpin" intermediate in organic synthesis.[1][2] Its utility stems from its tetrasubstituted benzene core , which presents four distinct orthogonal reactivity handles: an electrophilic ester, a reducible nitro group, a labile fluorine atom (activated for

22

Molecular Identity & Physicochemical Profile[1][2]

PropertyData
CAS Number 188490-53-1
IUPAC Name Ethyl 2-chloro-4-fluoro-5-nitrobenzoate
Molecular Formula

Molecular Weight 247.61 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/polymorph)
Solubility Soluble in EtOAc, DCM, THF, Acetonitrile; Insoluble in water
Key Functional Groups [1][3][4][5][6][7][8][9] • C1-Ester (Electrophile)• C2-Chlorine (Aryl Halide)[1][2]• C4-Fluorine (

Electrophile)• C5-Nitro (Reducible/Activating)

Structural Analysis & Reactivity Hotspots

The molecule's reactivity is dictated by the electronic interplay between its substituents.[1][2] The benzene ring is highly electron-deficient (

12
The Reactivity Map[2]
  • Site A (C4-Fluorine): The Primary Electrophile. [1][2]

    • Mechanism: Nucleophilic Aromatic Substitution (

      
      ).[1][2][10]
      
    • Activation: The fluorine at C4 is activated by the ortho-nitro group (C5) and the para-ester group (C1).[1][2] This "push-pull" electronic environment makes the C-F bond exceptionally labile toward nucleophiles (amines, thiols, alkoxides).[2]

    • Selectivity: Reaction occurs exclusively at C4 over C2 (Chlorine) under mild conditions because Fluorine is a superior leaving group in

      
       regimes (due to the high electronegativity stabilizing the Meisenheimer complex) and C4 is more activated than C2.[2]
      
  • Site B (C5-Nitro): The Latent Nucleophile. [1][2]

    • Mechanism: Reduction to Aniline.[1][2]

    • Utility: Acts as a "mask" for an amino group.[1][2] Once reduced (Fe/HCl,

      
      /Pd, or 
      
      
      ), the resulting amine becomes a nucleophile capable of intramolecular cyclization with the adjacent C4-substituent or C1-ester.[2]
  • Site C (C1-Ester): The Acyl Anchor. [1][2]

    • Mechanism: Acyl Substitution / Hydrolysis.[1][2]

    • Utility: Can be hydrolyzed to the acid (precursor for acid chlorides) or converted directly to amides/hydrazides.[1][2]

  • Site D (C2-Chlorine): The Secondary Electrophile. [1][2]

    • Mechanism: Metal-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig).[1][2]

    • Utility: The C-Cl bond is sterically hindered and less activated than the C-F bond.[1][2] It typically remains intact during initial transformations, serving as a handle for late-stage diversification.[1][2]

Visualizing the Reactivity Landscape[2]

ReactivityMapCoreEthyl 2-chloro-4-fluoro-5-nitrobenzoate(Central Scaffold)F_SiteC4-Fluorine(Primary Electrophile)Core->F_SiteMost ReactiveNO2_SiteC5-Nitro(Reducible Group)Core->NO2_SiteActivation SourceEster_SiteC1-Ester(Acyl Handle)Core->Ester_SiteScaffold AnchorCl_SiteC2-Chlorine(Secondary Electrophile)Core->Cl_SiteLate-StageSNArSNArF_Site->SNArAmines/Thiols(SNAr)ReductionReductionNO2_Site->ReductionFe/HCl or H2(-> Aniline)HydrolysisHydrolysisEster_Site->HydrolysisLiOH/NaOH(-> Acid)CouplingCouplingCl_Site->CouplingPd-Catalysis(Suzuki/Sonogashira)

Figure 1: Orthogonal reactivity map showing the hierarchy of functionalization sites.[1][2]

Synthetic Utility & Workflows

Workflow A: Benzimidazole & Quinazoline Synthesis

This is the most common application in drug discovery (e.g., kinase inhibitors).[2] The sequence leverages the

2
  • Step 1:

    
     Displacement. [1][2]
    
    • Protocol: React the ester with a primary amine (

      
      ) in THF or DMF with a base (
      
      
      or DIPEA) at 0°C to RT.
    • Outcome: The amine selectively displaces the C4-Fluorine.[1][2] The C2-Chlorine remains untouched.[1][2]

  • Step 2: Nitro Reduction.

    • Protocol: Treat the intermediate with Iron powder/Ammonium Chloride in EtOH/Water or Hydrogenate (

      
      , Pd/C).
      
    • Outcome: Formation of a 1,2-diamine system (the newly added amine at C4 and the reduced aniline at C5).[2]

  • Step 3: Cyclization.

    • Protocol: React with Formic acid, Triethyl orthoformate, or Phosgene equivalents.[2]

    • Outcome: Formation of the Benzimidazole core.[1][2]

Workflow B: Phenyluracil Herbicide Synthesis (Saflufenacil Route)

In this industrial workflow, the order is often reversed or modified to build the uracil ring.[2]

  • Step 1: Nitro Reduction.

    • The nitro group is reduced to an aniline first (sometimes requiring protection of the F if conditions are harsh, though typically Fe/AcOH is tolerated).[2]

  • Step 2: Uracil Construction.

    • The resulting C5-aniline is reacted with a carbamate or isocyanate precursor to build the uracil ring.[1][2]

  • Step 3: Sulfonamide Coupling.

    • The ester is hydrolyzed to the acid chloride and coupled with a sulfonamide.[2]

Visualizing the Benzimidazole Workflow

SynthesisWorkflowStartEthyl 2-chloro-4-fluoro-5-nitrobenzoate(Starting Material)Step1Intermediate A:Secondary Amine at C4(F displaced)Start->Step1  + R-NH2 / Base(SNAr @ 25°C)  Step2Intermediate B:1,2-Diamine System(NO2 reduced to NH2)Step1->Step2  + Fe / NH4Cl(Reduction)  FinalTarget Scaffold:Benzimidazole / QuinazolineStep2->Final  + Cyclizing Agent(HC(OEt)3 or COCl2)  

Figure 2: Step-wise construction of heterocycles utilizing the regioselective reactivity of the scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Regioselective with Primary Amines

This protocol ensures selective displacement of Fluorine (C4) without affecting Chlorine (C2).[2]

  • Preparation: Dissolve Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Base Addition: Add

    
     (1.5 eq) or DIPEA (1.2 eq).[1][2] Cool the mixture to 0°C.
    
  • Nucleophile Addition: Dropwise add the primary amine (1.05 eq).

    • Checkpoint: The solution often turns yellow/orange due to the formation of the Meisenheimer complex.[2]

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature. Monitor by TLC/LCMS.[1][2]

    • Validation: Disappearance of SM (

      
      ) and appearance of Product (
      
      
      ).[1][2]
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    .[1][2]
    
Protocol 2: Nitro Reduction (Iron-Mediated)

Standard protocol to avoid dehalogenation (which can occur with catalytic hydrogenation).[1][2]

  • Mixture: Suspend the nitro-intermediate in EtOH:Water (3:1).

  • Reagents: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Heat: Reflux at 70-80°C for 2-4 hours.

  • Filtration: Filter hot through Celite to remove iron oxides.[1][2]

  • Isolation: Concentrate the filtrate. The amine is often air-sensitive; use immediately or store under Argon.[1][2]

Handling, Stability & Safety

  • Hazards: The compound is an Irritant (Skin/Eye/Respiratory) .[2]

  • Sensitization: As a halogenated nitro-aromatic, it has potential skin sensitizing properties.[1][2] Handle in a fume hood.

  • Stability:

    • Hydrolysis: The ethyl ester is stable to moisture at neutral pH but will hydrolyze under basic aqueous conditions.[1][2]

    • Light: Protect from prolonged exposure to strong UV light (nitro compounds can degrade).[1][2]

    • Storage: Store at 2-8°C (Refrigerated) under inert atmosphere for long-term stability.

References

  • Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid deriv

    • Source: World Intellectual Property Organization (WIPO), Patent WO2006090210.[2]

    • Relevance: Describes the "one-pot" synthesis and physical properties of the methyl/ethyl esters.
    • URL:[2]

  • Benzimidazol-2-amines as MIDH1 inhibitors.

    • Source: US Patent US9951027B2.[1][2]

    • Relevance: Validates the use of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate in reactions with amines for drug synthesis.
    • URL
  • Saflufenacil (Ref: BAS 800H) - PPDB. [1][2]

    • Source: University of Hertfordshire, Pesticide Properties DataBase.[2]

    • Relevance: Confirms the role of the scaffold in the synthesis of the herbicide Saflufenacil.[2][8]

    • URL:[Link][2]

  • PubChem Compound Summary: 2-Chloro-4-fluoro-5-nitrobenzoic acid. [1][2]

    • Source: National Center for Biotechnology Information (NCBI).[1][2]

    • Relevance: Provides fundamental chemical data for the parent acid (CAS 114776-15-7).[1][2]

    • URL:[Link][2]

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 188490-53-1 Molecular Weight: 247.61 g/mol [1][2]

Abstract

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate is a high-value halogenated aromatic scaffold serving as a critical intermediate in the synthesis of next-generation agrochemicals and targeted oncology therapeutics. Its unique structural motif—characterized by a labile fluorine atom para to a nitro group—enables highly regioselective Nucleophilic Aromatic Substitution (


) and subsequent reduction-cyclization sequences. This guide provides a comprehensive technical analysis of its physicochemical properties, industrial synthesis via "one-pot" lithiation/nitration cascades, and its pivotal role in the manufacturing of protoporphyrinogen oxidase (PPO) inhibitors like Saflufenacil and mutant IDH1 inhibitors.
Chemical Identity & Physicochemical Profile

The compound is an ethyl ester derivative of 2-chloro-4-fluoro-5-nitrobenzoic acid. Its reactivity is dominated by the electron-withdrawing nitro and carboxylate groups, which activate the fluorine atom at the 4-position toward nucleophilic attack, a feature exploited in the synthesis of N-phenyluracil herbicides.

PropertyData
CAS Number 188490-53-1
IUPAC Name Ethyl 2-chloro-4-fluoro-5-nitrobenzoate
Molecular Formula

Molecular Weight 247.61 g/mol
Physical State Pale yellow solid or semi-solid oil (purity dependent)
Solubility Soluble in ethyl acetate, isopropyl acetate, dichloromethane, ethanol
Key Functional Groups Nitro (

), Fluoro (

), Chloro (

), Ethyl Ester (

)
Precursor Acid CAS 114776-15-7 (2-Chloro-4-fluoro-5-nitrobenzoic acid)
Synthetic Pathways & Manufacturing

The industrial production of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate typically follows two distinct routes: a stepwise esterification of the isolated acid or a more atom-economical "one-pot" process starting from substituted toluenes.

2.1. The "One-Pot" Industrial Process

Modern process chemistry favors a continuous flow or single-vessel approach to minimize the isolation of hazardous nitrated intermediates. The route initiates with the photo-chlorination of 2-chloro-4-fluorotoluene, followed by simultaneous nitration and hydrolysis, and finally in-situ esterification.

Figure 1: Industrial Synthesis Workflow

Synthesis Start 2-Chloro-4-fluorotoluene (Precursor) Inter1 Benzotrichloride Intermediate Start->Inter1 Cl2, hν (Photochlorination) Inter2 2-Chloro-4-fluoro- 5-nitrobenzoic Acid (CAS 114776-15-7) Inter1->Inter2 HNO3, H2SO4 (Nitration/Hydrolysis) Final Ethyl 2-chloro-4-fluoro- 5-nitrobenzoate (CAS 188490-53-1) Inter2->Final EtOH, SOCl2 (Esterification)

Caption: Stepwise conversion from toluene precursor to final ethyl ester via oxidation and nitration.

2.2. Validated Laboratory Protocol: Esterification

Source: Adapted from WO2023017518A1 [1].

Objective: Synthesis of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate from its acid precursor.

Reagents:

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid (100 g, 0.456 mol)

  • Ethanol (500 mL, anhydrous)

  • Thionyl Chloride (

    
    ) (108.6 g, 0.912 mol, 2.0 eq)
    

Methodology:

  • Charge: In a 2L 4-neck round-bottom flask equipped with a mechanical stirrer, condenser, and thermocouple, charge 500 mL of ethanol at 25–30 °C.

  • Dissolution: Add 100 g of the acid precursor. Stir for 15 minutes until a clear solution is obtained.

  • Activation: Cool the reaction mass to 0–5 °C using an ice bath.

  • Addition: Dropwise add Thionyl Chloride over 30 minutes, maintaining the temperature below 5 °C to control the exotherm.

  • Reflux: Slowly heat the mixture to 65–70 °C and reflux for 6–8 hours. Monitor conversion via HPLC (Target: <1% unreacted acid).

  • Isolation: Distill off excess ethanol under reduced pressure. Dissolve the residue in isopropyl acetate and wash with 5%

    
     to neutralize residual acidity.
    
  • Yield: The organic layer containing the product (approx. 98% yield) is typically used directly in subsequent hydrogenation steps without isolation in industrial settings.

Reaction Mechanisms & Applications

The compound's utility stems from its "linchpin" structure, allowing for orthogonal functionalization.

3.1. Mechanistic Versatility
  • 
     Locus:  The fluorine atom at C4 is highly activated by the ortho-nitro and para-ester groups. This allows for facile displacement by amines, phenols, or thiols.
    
  • Nitro Reduction: The nitro group at C5 can be reduced (using Fe/AcOH or

    
    /Raney Ni) to an aniline, creating a nucleophile for cyclization reactions.
    
  • Ester Hydrolysis/Amidation: The ethyl ester serves as a masked carboxylic acid, modifiable into amides or heterocycles.

3.2. Key Application: Synthesis of Saflufenacil

Saflufenacil is a PPO inhibitor herbicide. The ethyl ester is the backbone for the uracil ring formation.

Figure 2: Pathway to Bioactive Scaffolds

Applications Core Ethyl 2-chloro-4-fluoro- 5-nitrobenzoate Step1 Nitro Reduction (H2, Raney Ni) Core->Step1 StepA SnAr Displacement (Amines/Cycloalkyls) Core->StepA Step2 Aniline Intermediate Step1->Step2 Step3 Cyclization with Amino-Acrylates Step2->Step3 Product1 Saflufenacil (Herbicide) Step3->Product1 N-Alkylation & Sulfonylation Product2 mIDH1 Inhibitors (Benzimidazol-2-amines) StepA->Product2 Cyclization

Caption: Divergent synthesis pathways to agrochemicals (Saflufenacil) and oncology drugs (mIDH1 inhibitors).

Handling & Safety (E-E-A-T)

As a halogenated nitroaromatic, this compound requires strict safety protocols.[3]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Moisture sensitive (ester hydrolysis risk).

  • Engineering Controls: Use only in a chemical fume hood. Avoid dust formation if solid.

  • Incompatibility: Strong oxidizing agents and strong bases (which may induce premature hydrolysis or

    
    ).
    
References
  • Google Patents. (2023). A new process of saflufenacil production using novel intermediates (WO2023017518A1). Retrieved from

  • BLD Pharm. (2024). Ethyl 2-chloro-4-fluoro-5-nitrobenzoate Product Analysis. Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7210828, 2-Chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from

  • Google Patents. (2018). Benzimidazol-2-amines as mIDH1 inhibitors (US9951027B2). Retrieved from

Sources

Structural Analysis and Process Chemistry of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis, Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 188490-53-1) stands out as a highly functionalized, poly-substituted aromatic building block. Its unique arrangement of electron-withdrawing groups (EWG) and halogens makes it an indispensable intermediate in both agrochemical manufacturing and pharmaceutical drug discovery. This technical guide provides an in-depth structural analysis, elucidates the causality behind its spectroscopic signatures, and details self-validating synthetic protocols critical for researchers developing targeted therapies (such as Mcl-1 and mIDH1 inhibitors) and advanced herbicides like Saflufenacil.

Molecular Architecture & Physicochemical Properties

The reactivity of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate is dictated by the synergistic electronic effects of its substituents. The core benzene ring is highly electron-deficient. The nitro group at the C5 position exerts a powerful inductive and resonance-withdrawing effect, which significantly activates the ortho-positioned fluorine atom (C4) toward Nucleophilic Aromatic Substitution (SNAr). Meanwhile, the bulky chlorine atom at C2 provides steric shielding and modulates the lipophilicity of the resulting drug candidates.

Table 1: Key Physicochemical Properties

PropertyValueCausality / Significance
Chemical Name Ethyl 2-chloro-4-fluoro-5-nitrobenzoateIUPAC nomenclature defining the exact regiochemistry.
CAS Registry Number 188490-53-1Unique identifier for regulatory and procurement tracking[1].
Molecular Formula C9H7ClFNO4Indicates a high degree of heteroatom functionalization.
Molecular Weight 247.61 g/mol Optimal low-molecular-weight building block for fragment-based drug design.
SMILES O=C(OCC)C1=CC(=O)=C(F)C=C1ClDefines the topological connectivity for computational modeling.

Spectroscopic Structural Elucidation

Accurate structural verification of this intermediate is paramount before advancing to complex cross-coupling or SNAr reactions. The presence of multiple EWGs creates distinct, predictable shifts in both Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Causality and Assignments

The ¹H NMR spectrum of this compound is characterized by two distinct aromatic protons (H-3 and H-6) that are para to each other, yet electronically distinct due to their immediate neighbors.

Table 2: ¹H NMR Spectroscopic Assignments (400 MHz, CDCl₃)

Proton PositionMultiplicityExpected Shift (δ, ppm)Causality / Coupling Mechanics
H-6 (Aromatic) Doublet~8.4 - 8.6Highly deshielded by the anisotropic effects of the ortho-nitro and ortho-ester groups. Exhibits a small meta-coupling to fluorine (

Hz).
H-3 (Aromatic) Doublet~7.3 - 7.5Deshielded by the meta-nitro group but shielded by the resonance electron donation of the ortho-fluorine. Exhibits strong ortho-coupling to fluorine (

Hz).
-CH₂- (Ethyl) Quartet~4.4Strongly deshielded by the adjacent oxygen of the ester linkage. Splits into a quartet via coupling with the adjacent methyl group (

Hz).
-CH₃ (Ethyl) Triplet~1.4Standard aliphatic methyl resonance, split into a triplet by the adjacent methylene protons (

Hz).
Infrared (IR) Spectroscopy

Table 3: Key IR Stretching Frequencies

Functional GroupWavenumber (cm⁻¹)Vibrational Mode & Causality
C=O (Ester) ~1730 - 1750Strong stretching vibration; the lack of hydrogen bonding keeps the frequency high.
N-O (Nitro, Asym.) ~1530 - 1550Asymmetric stretching of the highly polar nitro group, dominating the spectrum.
C-F (Fluoro) ~1050 - 1100Strong C-F bond stretching, typical for fluorinated aromatics, confirming halogenation.

Process Chemistry & Synthesis Workflows

The synthesis of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate can be achieved via a highly efficient "single-pot" methodology starting from 2-chloro-4-fluoro toluene[2], or through the direct esterification of 2-chloro-4-fluoro-5-nitrobenzoic acid[3].

Synthetic Pathway Visualization

SynthesisWorkflow SM 2-Chloro-4-fluoro toluene Step1 Chlorination (UV, Cl2 gas) SM->Step1 Int1 2-Chloro-4-fluoro benzotrichloride Step1->Int1 Step2 Nitration & Hydrolysis (HNO3, H2SO4) Int1->Step2 Int2 2-Chloro-4-fluoro -5-nitrobenzoic acid Step2->Int2 Step3 Esterification (EtOH, SOCl2) Int2->Step3 Product Ethyl 2-chloro-4-fluoro -5-nitrobenzoate Step3->Product

Step-by-step synthetic workflow of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate.

Self-Validating Protocol: Esterification of 2-Chloro-4-fluoro-5-nitrobenzoic acid

To ensure reproducibility and high yield, the following protocol incorporates strict In-Process Controls (IPCs) and thermodynamic management[3].

  • Reaction Setup: Charge 500 mL of absolute ethanol and 100 g of 2-chloro-4-fluoro-5-nitrobenzoic acid into a dry 2000 mL 4-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and condenser[3].

  • Dissolution: Stir the mixture for 10-15 minutes at 25-30 °C until a clear solution is achieved.

    • Causality: Complete dissolution ensures uniform reaction kinetics and prevents localized hot spots during the subsequent addition of the chlorinating agent.

  • Reagent Addition: Cool the mixture to 0-5 °C. Add 108.6 g (2.0 eq) of Thionyl chloride (SOCl₂) dropwise over a period of 30 minutes.

    • Causality: SOCl₂ reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate in situ. The low temperature strictly controls the exothermic release of SO₂ and HCl gases, preventing solvent boil-off and minimizing side reactions.

  • Esterification: Gradually heat the reaction mass to 65-70 °C and maintain a mild reflux for 6-8 hours[3].

    • Causality: Refluxing provides the necessary activation energy to drive the nucleophilic attack of ethanol on the acyl chloride to absolute completion.

  • In-Process Control (IPC) Validation: Sample the reaction mixture and analyze via High-Performance Liquid Chromatography (HPLC).

    • Validation Check: The reaction is deemed complete and ready for workup only when the residual 2-chloro-4-fluoro-5-nitrobenzoic acid is

      
      .
      
  • Workup & Phase Separation: Distill off the excess ethanol under reduced pressure. Partition the remaining residue between isopropyl acetate and water. Separate the organic phase.

    • Validation Check: The isopropyl acetate layer containing the product can be advanced directly to subsequent hydrogenation steps (e.g., Raney Ni reduction) without further purification, provided Karl Fischer (KF) titration confirms a moisture content of

      
      [4].
      

Strategic Applications in Drug Discovery & Agrochemicals

The strategic placement of the fluorine atom ortho to the nitro group transforms Ethyl 2-chloro-4-fluoro-5-nitrobenzoate into an exceptional electrophile for Nucleophilic Aromatic Substitution (SNAr).

SNArPathway Core Ethyl 2-chloro-4-fluoro -5-nitrobenzoate SNAr SNAr Reaction (Base, Heat) Core->SNAr Amine Nucleophilic Amine (e.g., Aniline) Amine->SNAr Intermediate Meisenheimer Complex (Stabilized by NO2) SNAr->Intermediate Product 4-Amino Substituted Benzoate Derivative Intermediate->Product

Nucleophilic Aromatic Substitution (SNAr) pathway displacing the C4 fluorine.

Oncology: Mcl-1 Inhibitors

Myeloid Cell Leukemia 1 (Mcl-1) is an anti-apoptotic protein frequently overexpressed in human cancers, allowing malignant cells to evade programmed cell death. Ethyl 2-chloro-4-fluoro-5-nitrobenzoate serves as a critical starting material in the synthesis of potent Mcl-1 inhibitors[5]. The SNAr displacement of the C4 fluorine by complex amines allows researchers to rapidly build the core pharmacophore required to disrupt Mcl-1 protein-protein interactions.

Targeted Therapies: mIDH1 Inhibitors

Mutant Isocitrate Dehydrogenase 1 (mIDH1) produces the oncometabolite D-2-hydroxyglutarate, driving cellular dedifferentiation in gliomas and acute myeloid leukemia (AML). By reacting Ethyl 2-chloro-4-fluoro-5-nitrobenzoate with amines such as 3,3,5-trimethylcyclohexanamine under basic conditions (e.g., K₂CO₃ in THF at 70 °C), researchers synthesize benzimidazol-2-amine derivatives that act as highly selective mIDH1 inhibitors[6].

Agrochemicals: Saflufenacil Production

In the agricultural sector, this compound is the primary intermediate for Saflufenacil, a broad-spectrum pyrimidinedione herbicide. Following the esterification, the nitro group is catalytically reduced to an amine using Raney Nickel and hydrogen gas[4]. The resulting aniline derivative is subsequently converted into a complex uracil ring system, providing potent pre-plant and pre-emergence weed control[3].

References

1.[2] A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives, quickcompany.in. 2 2.[3] WO2023017518A1 - A new process of saflufenacil production using novel intermediates, google.com. 3 3.[6] US9951027B2 - Benzimidazol-2-amines as MIDH1 inhibitors, google.com. 6 4.[4] US20250115560A1 - A new process of saflufenacil production using novel intermediates, google.com. 4 5.[5] WO2017147410A1 - Compounds that inhibit mcl-1 protein, google.com. 5 6.[1] 81664-52-0 | Ethyl 5-amino-2-chloro-4-fluorobenzoate, bldpharm.com. 1

Sources

Comprehensive Safety Data & Synthetic Application Guide for Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 188490-53-1) is a highly functionalized, poly-substituted aromatic ester that serves as a cornerstone intermediate in both agrochemical and pharmaceutical manufacturing. Characterized by its precisely positioned halogen (Cl, F) and nitro electron-withdrawing groups, this molecule is the critical precursor for the synthesis of the protoporphyrinogen IX oxidase (PPO) inhibitor herbicide Saflufenacil , as well as experimental mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors used in oncology.

This whitepaper synthesizes core Safety Data Sheet (SDS) parameters with field-proven synthetic methodologies, providing drug development professionals and chemical engineers with a self-validating framework for handling and scaling this compound.

Physicochemical Profiling & Core Safety Data (SDS)

As a Senior Application Scientist, it is critical to understand that safety protocols are not merely regulatory checklists; they are the foundation of reproducible chemistry. The molecular architecture of this compound dictates its reactivity and, consequently, its hazard profile.

Molecular Specifications
  • CAS Number: 188490-53-1[1]

  • Molecular Formula: C9H7ClFNO4[2]

  • Molecular Weight: 247.61 g/mol [1]

  • Structural SMILES: O=C(OCC)c1cc([O-])c(F)cc1Cl[2]

Hazard Identification (GHS Classification)

Based on standard classifications for halogenated nitrobenzoates[3]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Causality in Handling & Storage
  • Reactivity Hazard (SNAr Susceptibility): The aromatic ring is severely electron-deficient due to the synergistic withdrawal effects of the nitro, ester, chloro, and fluoro groups. This makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Field Insight: Accidental exposure to strong nucleophiles (e.g., primary amines, strong hydroxides) outside of controlled solvent environments can trigger rapid, exothermic degradation.

  • Self-Validating Storage Protocol: Store the crystalline solid in a sealed, opaque container under an inert Argon or Nitrogen atmosphere at 2–8 °C. Validation of storage integrity is achieved by periodic Karl Fischer (KF) titration; moisture content must remain <0.5% to prevent hydrolytic cleavage of the ethyl ester[4].

Mechanistic Synthesis Pathways & Protocols

Modern industrial synthesis has evolved from complex, multi-step isolations to streamlined "single-pot" or highly telescopic processes to minimize the generation of impurities[5].

Step-by-Step Methodology: Esterification to the Target Molecule

The following protocol details the final esterification step from 2-chloro-4-fluoro-5-nitrobenzoic acid, a standard procedure utilized in the preparation of Saflufenacil intermediates[6].

Causality & Design: Ethanol acts as both the solvent and the reactant. By using a vast molar excess of ethanol under acidic conditions, Le Chatelier's principle drives the equilibrium entirely toward the ester product.

Protocol:

  • Reactor Preparation: To a clean, dry 2000 mL 4-neck round-bottom flask (RBF) equipped with a mechanical stirrer, thermocouple, and condenser, charge 500 mL of absolute ethanol at 25–30 °C[6].

  • Substrate Addition: Gradually add 100 g of 2-chloro-4-fluoro-5-nitrobenzoic acid[6].

  • Catalysis: Introduce a catalytic volume of concentrated sulfuric acid (or thionyl chloride for in-situ HCl generation).

  • Reaction & Validation: Stir the mixture for 10–15 minutes until a completely clear solution is obtained[6]. Self-Validating Step: The transition from a heterogeneous suspension to a homogeneous clear solution visually confirms the consumption of the highly polar carboxylic acid. Validate completion via HPLC (target: <1% starting material).

  • Workup: Concentrate under reduced pressure, neutralize with saturated NaHCO3, and extract into isopropyl acetate. The organic layer can be telescoped directly into the next step[4].

Synthesis A 2-Chloro-4-fluorotoluene (Starting Material) B Chlorination (UV/Cl2) Radical Substitution A->B C 2-Chloro-4-fluorobenzotrichloride B->C D Nitration & Hydrolysis (HNO3/H2SO4) C->D E 2-Chloro-4-fluoro-5-nitrobenzoic acid D->E F Esterification (EtOH / H+) E->F G Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (Target Product) F->G

Caption: Synthetic workflow of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate from toluene precursor.

Downstream Application Workflows

The utility of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate lies in its bifurcated reactivity: the nitro group can be reduced for agrochemical synthesis, or the fluoro group can be displaced for pharmaceutical synthesis.

Agrochemical Pathway: Saflufenacil Synthesis

To synthesize the herbicide Saflufenacil, the nitro group must be reduced to an amine.

Expert Insight (Catalyst Selection): Standard Palladium on Carbon (Pd/C) is highly active but will catalyze unwanted hydrodehalogenation, stripping the chlorine and fluorine atoms from the ring. Therefore, Raney Nickel is mandated for chemoselective nitro reduction[4].

Protocol: Chemoselective Hydrogenation

  • Setup: Transfer the isopropyl acetate solution of the ester into a dry pressure reactor equipped with a mechanical stirrer and manometer[4].

  • Catalyst Loading: Add 15 g of Raney Ni per 100 g of substrate strictly under a nitrogen atmosphere to prevent pyrophoric ignition[4].

  • Hydrogenation: Pressurize the reactor with H2 gas to 90–100 PSI at 25–30 °C. Stir for 26–30 hours[4].

  • Validation: Monitor the manometer. The reaction is self-validating; when the pressure drop ceases, hydrogen uptake is complete.

  • Isolation: Filter the catalyst through a wet Celite pad to yield Ethyl 5-amino-2-chloro-4-fluorobenzoate (Yield: ~95%)[4].

Pharmaceutical Pathway: mIDH1 Inhibitor Synthesis

In oncology, mutant IDH1 inhibitors utilize this ester to build complex benzimidazol-2-amines. Here, the molecule undergoes an SNAr reaction[7].

Causality of Regioselectivity: The fluorine atom at the 4-position is highly electronegative and sits ortho to the strongly electron-withdrawing nitro group. This stabilizes the Meisenheimer complex transition state, making the fluoro group an excellent leaving group for incoming amines.

Protocol: SNAr Amination

  • Reaction: Dissolve 3.66 g of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate in 59 mL of Tetrahydrofuran (THF)[7].

  • Base Addition: Add 2.25 g of Potassium Carbonate (K2CO3) and stir for 10 minutes at room temperature[7].

  • Nucleophilic Attack: Add 2.09 g of the target amine (e.g., 3,3,5-trimethylcyclohexanamine) and heat the mixture to 70 °C overnight[7].

  • Validation: Dilute with ethyl acetate and water; the organic layer will contain the substituted intermediate, verified by LC-MS for the loss of the fluorine mass (-19 Da) and addition of the amine[7].

Applications cluster_agro Agrochemical Pathway (Saflufenacil) cluster_pharma Pharmaceutical Pathway (mIDH1 Inhibitors) Start Ethyl 2-chloro-4-fluoro-5-nitrobenzoate H1 Selective Hydrogenation (Raney Ni, H2) Start->H1 P1 SNAr Amination (K2CO3, Amine) Start->P1 H2 Ethyl 5-amino-2-chloro-4-fluorobenzoate H1->H2 H3 Uracil Ring Formation & Hydrolysis H2->H3 H4 Saflufenacil (Herbicide) H3->H4 P2 Benzimidazol-2-amine Precursor P1->P2

Caption: Divergent application pathways for agrochemical and pharmaceutical development.

Quantitative Data Presentation

The following table summarizes the quantitative metrics and validation parameters for the key transformations discussed in this guide.

TransformationReagents & CatalystKey Thermodynamic ConditionsYieldSelf-Validation Metric
Esterification EtOH, Acid CatalystReflux, 10–15 min98%Transition to clear solution; HPLC <1% SM
Nitro Reduction H2 Gas, Raney Nickel90–100 PSI, 25–30 °C95%Cessation of H2 pressure drop
SNAr Amination Amine, K2CO3THF, 70 °C, 12+ hoursQuantitativeLC-MS confirmation of F-displacement

References

1. 2. 3. 4.

Sources

Technical Guide: Solubility Profile & Solvent Selection for Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of the solubility profile, solvent selection strategies, and handling protocols for Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS 188490-53-1).

Executive Summary

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate is a critical intermediate in the synthesis of agrochemicals (e.g., Saflufenacil) and pharmaceutical fluoroquinolones. Its purification and reactivity are governed by its solubility behavior, which is dictated by the interplay between its lipophilic halogenated aromatic core and its polar nitro/ester functionalities.

This guide synthesizes experimental data and structural analysis to provide researchers with a definitive framework for solvent selection during reaction monitoring, extraction, and recrystallization.

Physicochemical Characterization

Understanding the molecular architecture is the first step in predicting solvent interaction.

PropertyDataRelevance to Solubility
Chemical Name Ethyl 2-chloro-4-fluoro-5-nitrobenzoate--
CAS Number 188490-53-1 Unique Identifier
Molecular Formula C₉H₇ClFNO₄Moderate Molecular Weight
Molecular Weight 247.61 g/mol --
Structural Features Nitro (-NO₂), Ester (-COOEt), Halogens (Cl, F)Dipolar Aprotic Nature: The nitro group induces strong dipole moments, while the ethyl ester and halogens provide lipophilicity.[1][2]
Predicted LogP ~2.5 - 3.0Lipophilic: Preferentially soluble in organic solvents over water.
Physical State Solid (Crystalline)Requires energy (heat) to disrupt lattice for dissolution in marginal solvents.

Solubility Landscape

The solubility of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate can be categorized into three distinct zones based on solvent polarity and interaction capability.

Zone A: High Solubility (Reaction & Formulation Solvents)

Primary use: Dissolving the compound for reactions (e.g., nucleophilic substitution) or preparing stock solutions.

  • Tetrahydrofuran (THF): Excellent. Experimental protocols confirm solubility at >60 mg/mL. The ether oxygen accepts hydrogen bonds, stabilizing the electron-deficient aromatic ring.

  • Ethyl Acetate (EtOAc): Good to Excellent. "Like dissolves like" principle applies; the ester solvent interacts favorably with the ester moiety of the solute.

  • Dichloromethane (DCM) / Chloroform: Excellent. The polarizability of chlorinated solvents matches the halogenated nature of the solute.

  • Acetone / Acetonitrile: Good. High solubility due to strong dipole-dipole interactions with the nitro group.

Zone B: Temperature-Dependent Solubility (Recrystallization Candidates)

Primary use: Purification via thermal gradient (Dissolve Hot


 Precipitate Cold).
  • Ethanol / Methanol: Moderate (Cold) to High (Hot). While the ethyl group aids compatibility, the highly polar hydroxyl group of the solvent competes with the hydrophobic aromatic core. This gradient makes alcohols ideal for recrystallization, often improved by adding water as an antisolvent.

  • Toluene: Moderate. Solubilizes the aromatic core effectively at elevated temperatures (>80°C) but shows reduced solubility at room temperature, facilitating crystal growth.

  • Chlorobenzene: High (Hot). Often used in industrial synthesis due to high boiling point and structural similarity.

Zone C: Low Solubility (Antisolvents)

Primary use: Crashing out the product or washing filter cakes.

  • Water: Insoluble. The hydrophobic halogen/ester groups dominate, preventing aqueous solvation.

  • Hexanes / Heptane: Sparingly Soluble. The polarity of the nitro and ester groups prevents significant dissolution in purely non-polar aliphatic hydrocarbons. These are excellent antisolvents to induce precipitation from THF or Toluene.

Experimental Protocols

Protocol 4.1: Solubility Screening Workflow

Do not rely on visual inspection alone. Use this gravimetric method for precise determination.

  • Preparation: Weigh 100 mg of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate into a tared vial.

  • Addition: Add solvent in 0.25 mL increments at 25°C.

  • Agitation: Vortex for 60 seconds after each addition.

  • Observation:

    • Clear Solution: Soluble.[3] Calculate concentration (

      
      ).
      
    • Turbid/Solid Persists: Continue addition up to 2.0 mL.

  • Thermal Stress: If insoluble at 2 mL (<50 mg/mL), heat to boiling point (or 60°C).

    • Dissolves Hot: Potential recrystallization solvent.[3]

    • Remains Solid: Antisolvent.

Protocol 4.2: Purification via Recrystallization

Target Impurities: Unreacted acid precursors or isomers. Recommended Solvent System: Ethanol/Water (9:1) or Toluene/Heptane.

  • Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-10 mL per gram).

  • Filtration: Perform hot filtration if insoluble particulates (inorganic salts) are present.

  • Nucleation: Allow the solution to cool slowly to Room Temperature (RT) with gentle stirring.

  • Antisolvent Addition (Optional): If crystallization is slow, add water dropwise until persistent turbidity is observed, then re-heat slightly to clear and cool again.

  • Isolation: Filter crystals at 0-5°C and wash with cold Ethanol/Water (1:1).

Visualization of Workflows

Figure 1: Solvent Selection Logic Tree

This decision tree guides the researcher in selecting the appropriate solvent based on the operational goal (Reaction vs. Purification).

SolventLogic Start Select Solvent Purpose Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification PolarityCheck Check Reagent Compatibility Reaction->PolarityCheck Recryst Recrystallization Purification->Recryst Extraction Liquid-Liquid Extraction Purification->Extraction THF THF / Dioxane (High Sol, Aprotic) PolarityCheck->THF Nucleophilic Subs. DCM DCM / Chloroform (High Sol, Non-nucleophilic) PolarityCheck->DCM Nitration/Halogenation EtOH Ethanol / Water (Thermal Gradient) Recryst->EtOH Standard TolHept Toluene / Heptane (Polarity Gradient) Recryst->TolHept Alternative EtOAc Ethyl Acetate / Hexane (Partitioning) Extraction->EtOAc Organic Phase

Caption: Logic tree for selecting solvents for Ethyl 2-chloro-4-fluoro-5-nitrobenzoate based on process requirements.

Safety & Handling (GHS Standards)

Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Precautions:

    • Avoid inhalation of dust. Use a fume hood when handling solid powder or heating solvents.

    • Solvent Safety: When using THF, ensure peroxide formers are tested. When using DCM, be aware of volatility and permeation through standard nitrile gloves (double gloving or laminate gloves recommended).

References

  • BLD Pharm. (n.d.).[1][2][4][5][6][7][8] Ethyl 2-chloro-4-fluoro-5-nitrobenzoate Product Page. Retrieved from

  • Laxmi Organic Industries Ltd. (2022). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Patent Application IN202221033687. Retrieved from

  • Shandong Tengbin Technology Co Ltd. (2019). Synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid. CN Patent CN109400499A. Retrieved from

  • Tokyo Chemical Industry (TCI). (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid Product Data. Retrieved from

  • University of Illinois. (n.d.). Recrystallization and Crystallization Guide. Retrieved from

Sources

Technical Guide: Reactivity Profile of Fluorinated Nitrobenzoate Esters

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the reactivity profile of fluorinated nitrobenzoate esters. It is structured to provide actionable insights for drug development and synthetic optimization, moving beyond standard textbook descriptions to address competitive pathways and practical handling.

Executive Summary: The Fluorine-Nitro Synergism

Fluorinated nitrobenzoate esters represent a "privileged scaffold" in medicinal chemistry due to the synergistic electronic effects of the nitro group (


) and the fluorine atom (

). This guide focuses on their unique reactivity profile, characterized by a dichotomy of electrophilic sites: the carbonyl carbon (susceptible to hydrolysis/acylation) and the aromatic ring (highly activated for nucleophilic aromatic substitution,

).

Understanding the competition between these two pathways is critical for:

  • Prodrug Design: Tuning ester stability against plasma esterases.

  • Library Synthesis: Utilizing the fluorine atom as a "place-holder" for late-stage diversification via

    
    .
    
  • Radiochemistry: Designing precursors for

    
     labeling or utilizing the moiety as a leaving group.
    

Mechanistic Profiling & Electronic Landscape[1]

The "Element Effect" in

Contrary to standard


 reactions where iodide is the best leaving group, fluorinated nitrobenzoates exhibit the "Element Effect"  in Nucleophilic Aromatic Substitution (

).
  • Mechanism: The rate-determining step is the addition of the nucleophile to the aromatic ring to form the Meisenheimer complex, not the breaking of the C-X bond.

  • Fluorine's Role: The high electronegativity of fluorine (

    
    ) inductively stabilizes the anionic intermediate (Meisenheimer complex) more effectively than chlorine or bromine.
    
  • Outcome: In systems activated by ortho/para nitro groups, C-F bonds react 100–1000x faster than C-Cl or C-Br bonds toward amine and alkoxide nucleophiles.

Electronic Competition: Ester vs. Ring

The ester moiety in these compounds is exceptionally electrophilic. The electron-withdrawing nature of both


 (

) and

(

,

) depletes electron density from the carbonyl carbon.
ParameterEffect on ReactivityPractical Implication
Inductive Effect (-I) Increases carbonyl electrophilicity (

).
Rapid alkaline hydrolysis; requires anhydrous conditions for storage.
Resonance Effect (+R) Fluorine donates density back to the ring, but

dominates.
The ring remains electron-deficient, favoring nucleophilic attack.
Ortho-Effect Steric bulk of ortho-nitro groups.Can protect the ester from hydrolysis while activating the ring for

.

Visualizing Reaction Pathways

The following diagram illustrates the competitive reactivity landscape for a generic 4-fluoro-3-nitrobenzoate ester.

ReactivityProfile Substrate Fluorinated Nitrobenzoate Ester SNAr Path A: SNAr (Displacement of F) Substrate->SNAr Nucleophile (R-NH2) Fast (Element Effect) Hydrolysis Path B: Hydrolysis (Cleavage of Ester) Substrate->Hydrolysis OH- / H2O Competitive Side Rxn Reduction Path C: Reduction (Nitro to Amine) Substrate->Reduction H2/Pd or Fe/HCl Chemoselective Prod_SNAr Amino/Alkoxy Nitrobenzoate SNAr->Prod_SNAr Prod_Hyd Fluorinated Nitrobenzoic Acid Hydrolysis->Prod_Hyd Prod_Red Fluorinated Aminobenzoate Reduction->Prod_Red

Figure 1: Competitive reaction pathways. Path A (


) is kinetically favored with amine nucleophiles in non-aqueous solvents, while Path B (Hydrolysis) dominates in aqueous base.

Experimental Protocols

Synthesis of Ethyl 4-fluoro-3-nitrobenzoate

This protocol ensures high yield by mitigating hydrolysis during the workup.

Reagents: 4-fluoro-3-nitrobenzoic acid, Thionyl chloride (


), Absolute Ethanol.
  • Activation: In a flame-dried RBF under

    
    , dissolve 4-fluoro-3-nitrobenzoic acid (1.0 equiv) in anhydrous 
    
    
    
    (5.0 equiv). Add a catalytic drop of DMF.
  • Reflux: Heat to reflux (75°C) for 2 hours. Monitor via TLC (formation of acid chloride).

  • Evaporation: Remove excess

    
     under reduced pressure. Critical: Do not expose the intermediate acid chloride to humid air.
    
  • Esterification: Re-dissolve the residue in dry DCM. Cool to 0°C. Add absolute Ethanol (1.2 equiv) and Pyridine (1.5 equiv) dropwise.

  • Workup: Quench with cold 0.1 M HCl (rapidly) to remove pyridine. Extract with DCM. Wash with 5%

    
    quickly (to avoid ester hydrolysis). Dry over 
    
    
    
    .
Kinetic Assay: Measuring Relative Reactivity ( )

To determine the reactivity of a specific fluorinated ester against a library of amines.

Workflow Visualization:

KineticAssay Start Start: Fluorinated Ester (10 mM in DMSO) Mix Add Nucleophile (Benzylamine, 5 equiv) Start->Mix Monitor Monitor: UV-Vis / NMR (Follow F-displacement) Mix->Monitor Data Calculate k_obs (Pseudo-1st Order) Monitor->Data

Figure 2: Workflow for kinetic profiling of


 reactivity.[1][2]

Protocol:

  • Prepare a 10 mM stock solution of the ester in DMSO-

    
     (for NMR) or DMSO (for UV).
    
  • Add benzylamine (5.0 equiv) to ensure pseudo-first-order kinetics.

  • NMR Method: Monitor the disappearance of the aromatic doublets corresponding to the C-F ortho protons and the appearance of the aniline product.

  • UV Method: Track the absorbance shift (typically bathochromic shift upon amination).

Applications in Drug Discovery[1][4][5][6]

Heterocycle Synthesis (Benzimidazoles)

The 4-fluoro-3-nitrobenzoate scaffold is a "pre-loaded" precursor for benzimidazoles.

  • Step 1 (

    
    ):  React with a primary amine (
    
    
    
    ) to displace Fluorine.
  • Step 2 (Reduction): Reduce the nitro group to an aniline.

  • Step 3 (Cyclization): Condense with an aldehyde or carboxylic acid to close the imidazole ring.

Covalent Probes

Due to the high reactivity of the C-F bond activated by the nitro group, these esters are used as activity-based probes for cysteine proteases or nucleophilic residues in protein binding pockets. The fluorine acts as a "warhead" that is displaced by the protein nucleophile.

Safety & Stability Comparison

PropertyFluorinated NitrobenzoateChlorinated Nitrobenzoate
Hydrolytic Stability Low (Very sensitive to base)Moderate

Reactivity
High (F is a superior LG here)Moderate
Metabolic Stability Prone to rapid esterase cleavageProne to esterase cleavage
Handling Store at -20°C, DesiccatedStore at 4°C

Critical Safety Note: Nitro-aromatics are potentially explosive if heated under confinement or subjected to shock. While the esters are generally stable, always perform DSC (Differential Scanning Calorimetry) before scaling up >10g.

References

  • Benchchem. The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. Retrieved from

  • Ossila. 4-Fluoro-3-nitrobenzoic acid | CAS 453-71-4. Retrieved from

  • American Chemical Society (ACS). Fluorinated benzoic acid derivatives. Journal of Medicinal Chemistry. Retrieved from

  • MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules 2020.[3] Retrieved from

  • ChemRxiv. 18F-Fluorination of 2-methyl-6-nitrobenzenesulfonate ester and its application to the synthesis of a 18F-labeled amino acid. Retrieved from

  • National Institutes of Health (NIH). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from

Sources

Stability and Handling of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 84490-53-1) is a highly functionalized aromatic ester used primarily as a critical intermediate in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin) and specific agrochemicals (e.g., Saflufenacil).[1] Its utility stems from the "activated" nature of its 4-fluoro position, which is primed for Nucleophilic Aromatic Substitution (


).

However, this chemical activation creates an inherent stability paradox: the electronic features that make it a potent synthetic tool also render it susceptible to degradation under ambient conditions if not rigorously managed. The primary stability risks are hydrolytic cleavage of the ester (generating the parent acid) and nucleophilic displacement of the fluorine atom by environmental contaminants (moisture, amines).

This guide provides a mechanistic analysis of these instability pathways, validated protocols for stability testing, and authoritative handling procedures to maintain compound integrity.

Chemical Identity & Structural Analysis

To predict stability, one must understand the electronic push-pull mechanisms within the molecule.

PropertyDetail
Chemical Name Ethyl 2-chloro-4-fluoro-5-nitrobenzoate
CAS Number 84490-53-1
Molecular Formula

Molecular Weight 247.61 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Melting Point Estimated 60–80°C (Derivative dependent; Acid precursor melts ~150°C)
Electronic Activation Analysis
  • 5-Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that pulls electron density from the benzene ring, destabilizing the C-F bond at the ortho position (C4). This is the primary driver of reactivity.
    
  • 4-Fluoro Group (

    
    ):  The leaving group. While the C-F bond is typically strong, the ortho-nitro activation makes it labile to nucleophiles.
    
  • 1-Ethyl Ester (

    
    ):  Susceptible to hydrolysis. The electron-deficient ring increases the electrophilicity of the carbonyl carbon, making this ester more prone to hydrolysis than a standard benzoate.
    

Stability Profile Under Ambient Conditions

"Ambient conditions" are defined here as 25°C ± 2°C and 60% ± 5% Relative Humidity (RH) .

Hydrolytic Stability (Primary Risk)

Under high humidity, the ester linkage is the weak point.

  • Mechanism: Water acts as a nucleophile attacking the carbonyl carbon.

  • Catalysis: The reaction is autocatalytic. As the ester hydrolyzes, it releases 2-chloro-4-fluoro-5-nitrobenzoic acid . The protons (

    
    ) from the accumulated acid catalyze further hydrolysis of the remaining ester.
    
  • Observation: Degradation manifests as a "wet" appearance or clumping of the powder, followed by a sharp, acidic odor (acetic/benzoic acid smell).

Nucleophilic Susceptibility ( )

The 4-fluoro position is highly reactive.

  • Risk: Exposure to trace amines, hydroxides, or even prolonged contact with polar protic solvents (methanol/water) can lead to the displacement of the fluorine atom.

  • Product: Formation of Ethyl 2-chloro-4-hydroxy-5-nitrobenzoate (if reacting with water/OH-) or substituted amine impurities.

Photostability

Nitro-aromatics are generally photosensitive.

  • Effect: Prolonged exposure to UV/VIS light can lead to darkening (yellow

    
     orange/brown) due to the formation of azo-dimers or nitroso intermediates.
    
  • Recommendation: Strictly store in amber glassware or opaque containers.

Thermal Stability

Stable at ambient temperatures.

  • Warning: Avoid temperatures >50°C for prolonged periods during storage. The combination of heat and moisture accelerates the hydrolysis rate exponentially (Arrhenius equation).

Degradation Pathways (Visualization)

The following diagram illustrates the two primary degradation routes: Hydrolysis (Loss of Ethyl group) and Substitution (Loss of Fluorine).

DegradationPathways Compound Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (Target Compound) Acid 2-chloro-4-fluoro-5-nitrobenzoic acid (Hydrolysis Impurity) Compound->Acid + H2O (Ambient Moisture) Autocatalytic Hydroxy Ethyl 2-chloro-4-hydroxy-5-nitrobenzoate (Substitution Impurity) Compound->Hydroxy + OH- / H2O (Nucleophilic Attack) Ethanol Ethanol Compound->Ethanol Byproduct HF HF (Hydrogen Fluoride) Compound->HF Byproduct

Figure 1: Primary degradation pathways. The Red path (Hydrolysis) is the dominant risk under ambient storage. The Yellow path (Substitution) occurs in the presence of strong nucleophiles or basic contaminants.

Experimental Protocols for Stability Validation

To rigorously establish the shelf-life and handling limits, the following self-validating protocols should be employed.

High-Performance Liquid Chromatography (HPLC) Method

This method separates the parent ester from the acid hydrolysis product and potential SnAr byproducts.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH suppresses ionization of the free acid, improving peak shape).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20%

      
       80% B
      
    • 15-20 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Aromatic ring absorption).

  • Temperature: 30°C.

Acceptance Criteria:

  • Retention Time (RT): Acid impurity (polar) elutes earlier than the Ethyl Ester (non-polar).

  • Resolution (

    
    ):  > 2.0 between Acid and Ester peaks.
    
Forced Degradation (Stress Testing) Workflow

Do not rely on passive observation. Actively stress the molecule to identify "weak links."

  • Acid Stress: Dissolve 10 mg in 1 mL ACN + 1 mL 0.1 N HCl. Heat at 60°C for 4 hours.

    • Expectation: Significant increase in Acid peak (Hydrolysis).

  • Base Stress: Dissolve 10 mg in 1 mL ACN + 1 mL 0.1 N NaOH. Stir at RT for 1 hour.

    • Expectation: Rapid disappearance of Ester; appearance of Hydroxy-impurity (F-displacement) and Acid.

  • Oxidative Stress: 3%

    
     at RT.
    
    • Expectation: Minimal change (Nitro/Chloro groups are resistant to mild oxidation).

StabilityWorkflow cluster_Stress Stress Conditions Start Sample Preparation (1 mg/mL in ACN) Split Split into Aliquots Start->Split Acid Acid Hydrolysis (0.1N HCl, 60°C) Split->Acid Base Base Hydrolysis/SnAr (0.1N NaOH, RT) Split->Base Thermal Thermal Stress (Solid state, 80°C) Split->Thermal Quench Neutralization / Quench Acid->Quench Base->Quench Thermal->Quench Analysis HPLC Analysis (Quantify % Degradation) Quench->Analysis

Figure 2: Forced degradation workflow to validate analytical methods and determine storage risks.

Handling & Storage Recommendations

Based on the chemical profile, the following protocols are mandatory for maintaining >99% purity.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated) for long-term storage (>3 months). Ambient (25°C) is acceptable for short-term active use (<1 month).

  • Atmosphere: Store under Inert Gas (Nitrogen or Argon) .

    • Reason: Displaces moisture and oxygen, preventing hydrolysis.

  • Container: Amber borosilicate glass vials with Teflon-lined caps.

    • Avoid: Metal containers (potential for metal-catalyzed degradation) or standard polyethylene bags (permeable to moisture).

Safety & PPE (Critical)
  • Sensitizer Warning: As a halogenated nitro-aromatic, this compound is a potential skin sensitizer and irritant.

  • Hydrolysis Hazard: If the container is pressurized or smells acidic, open in a fume hood. The hydrolysis releases HF (trace) and HCl/Acid vapors.

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Re-test Date
  • Standard: 12 months from date of manufacture if stored at 2-8°C.

  • Ambient: If stored at 25°C, re-test purity every 3 months.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7210828, 2-Chloro-4-fluoro-5-nitrobenzoic acid. Retrieved from [Link]

  • World Intellectual Property Organization (2012). Process for Preparation of Intermediate of Moxifloxacin (WO/2012/131629). Retrieved from [Link][2]

  • Google Patents (2023).A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives (INA 50/2023).

Sources

Methodological & Application

Application Note: Synthesis of Quinolone Antibiotics using Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the conversion of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (ECFNB) into high-value fluoroquinolone (FQ) antibiotic scaffolds. While 2,4-dichloro-5-fluorobenzoic acid is the conventional precursor for Ciprofloxacin, the 5-nitro variant (ECFNB) offers a unique synthetic advantage: it provides orthogonal reactivity at the C-6 position of the final quinolone core.

By utilizing the Grohe-Hevers methodology, researchers can transform ECFNB into 6-nitro-7-fluoroquinolones . These intermediates are critical for developing "next-generation" antibiotics where the C-6 fluorine is replaced by amino or other functional groups (via reduction of the nitro group), or where the nitro group serves as a temporary activator for nucleophilic substitution at C-7 before being converted to the requisite fluorine via Balz-Schiemann chemistry.

Key Chemical Advantages:
  • Regioselectivity: The 5-nitro group strongly activates the 4-fluoro position for nucleophilic displacement, allowing for early-stage introduction of side chains if desired.

  • Scaffold Diversity: Access to 6-amino-quinolones (via nitro reduction), a class of antibiotics effective against resistant Gram-positive strains.

  • Cost-Efficiency: ECFNB is a high-volume intermediate (used in herbicide manufacturing, e.g., Saflufenacil), often making it more cost-effective than specialized di-halo-benzoates.

Reaction Pathway & Mechanism[1][2][3]

The synthesis follows a modified Grohe-Hevers route. The critical logic involves mapping the benzene ring of the benzoate to the quinolone core.

Atom Mapping Logic:
  • Benzoate C-1 (Ester): Becomes the C-3 Carboxyl of the quinolone.

  • Benzoate C-2 (Chloro): Acts as the Leaving Group for the N-1 cyclization.

  • Benzoate C-4 (Fluoro): Becomes the C-7 position (target for piperazine attachment).

  • Benzoate C-5 (Nitro): Becomes the C-6 position .

Pathway Visualization

The following diagram illustrates the transformation from the nitrobenzoate precursor to the cyclized quinolone core.

GroheHevers Start Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (ECFNB) Hydrolysis Step 1: Hydrolysis (NaOH/EtOH) Start->Hydrolysis Acid 2-chloro-4-fluoro-5-nitrobenzoic acid Hydrolysis->Acid Activation Step 2: Activation (SOCl2 or Oxalyl Chloride) Acid->Activation AcidChloride Benzoyl Chloride Intermediate Activation->AcidChloride Condensation Step 3: Condensation (Mg Ethoxide + Diethyl Malonate) AcidChloride->Condensation Acylation BetaKeto Beta-Keto Ester Intermediate Condensation->BetaKeto EnamineStep Step 4: Enamine Formation (HC(OEt)3 + Cyclopropylamine) BetaKeto->EnamineStep Decarboxylation & Addition Enamine Enamine Intermediate EnamineStep->Enamine Cyclization Step 5: Cyclization (SnAr) (NaH or K2CO3, Heat) Enamine->Cyclization Displacement of 2-Cl Final 6-Nitro-7-Fluoro-Quinolone Core Cyclization->Final

Caption: Step-wise Grohe-Hevers synthesis pathway converting ECFNB to the active Quinolone core.

Detailed Experimental Protocols

Phase 1: Precursor Preparation (Hydrolysis)

Objective: Convert the ethyl ester to the reactive benzoic acid.

Reagents:

  • Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (100 g, 0.40 mol)

  • Sodium Hydroxide (20% aq. solution, 200 mL)

  • Ethanol (300 mL)

  • HCl (conc.) for acidification

Protocol:

  • Charge a 1L reactor with ECFNB and Ethanol. Stir to suspend.

  • Add NaOH solution dropwise over 30 minutes, maintaining temperature

    
    C (Exothermic).
    
  • Heat to reflux (

    
    C) for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3) until ester spot disappears.
    
  • Cool to

    
    C.
    
  • Acidify with conc. HCl to pH 1-2. The product will precipitate as a solid.[1]

  • Filter the white/pale yellow solid and wash with cold water (

    
     mL).
    
  • Dry in a vacuum oven at

    
    C.
    
    • Target Yield: >95%

    • Checkpoint: Melting point should be distinct (approx. 160-165°C, verify with CoA).

Phase 2: The Grohe-Hevers Cyclization

Objective: Construct the bicyclic quinolone core.

Reagents:

  • 2-chloro-4-fluoro-5-nitrobenzoic acid (from Phase 1)[2][1]

  • Thionyl Chloride (

    
    )
    
  • Magnesium Ethoxide (

    
    )
    
  • Diethyl Malonate

  • Triethyl Orthoformate[3]

  • Cyclopropylamine (or other N-1 amine source)

  • NaH (60% dispersion) or

    
    
    

Step 2A: Acid Chloride Formation

  • Suspend the acid (50 g) in Toluene (250 mL).

  • Add

    
     (1.2 eq) and a catalytic amount of DMF (0.5 mL).
    
  • Reflux for 3 hours until gas evolution ceases.

  • Evaporate solvent and excess

    
     under reduced pressure to obtain the crude acid chloride (oil/solid). Handle under 
    
    
    
    (moisture sensitive).

Step 2B: Acylation & Enamine Formation

  • Magnesium Chelate Prep: In a separate vessel, reflux Magnesium Ethoxide (1.1 eq) and Diethyl Malonate (1.1 eq) in dry Toluene for 2 hours to form the magnesium malonate complex.

  • Cool to

    
    C. Add the crude acid chloride (dissolved in minimal toluene) dropwise.
    
  • Stir at Room Temp (RT) for 12 hours.

  • Add dilute

    
     to hydrolyze the complex and decarboxylate. Extract the organic layer (containing the benzoyl acetate).
    
  • Enamine Step: React the intermediate with Triethyl Orthoformate (2.0 eq) and Acetic Anhydride (2.5 eq) at reflux for 2 hours.

  • Evaporate volatiles. Dissolve residue in Ethanol.

  • Add Cyclopropylamine (1.1 eq) dropwise at

    
    C. Stir 1 hour. (This installs the N-1 group).
    

Step 2C: Cyclization

  • Dissolve the enamine intermediate in dry DMF or Dioxane.

  • Add NaH (1.2 eq) or

    
     (2.0 eq).
    
  • Heat to

    
    C for 4 hours. The base effects the intramolecular 
    
    
    
    displacement of the 2-Chloro group by the nitrogen.
  • Pour into ice water. Acidify to precipitate the quinolone carboxylic acid.

  • Filter and dry.[4]

Product: 1-Cyclopropyl-6-nitro-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Functionalization & Antibiotic Synthesis

Once the core is synthesized, the 6-nitro and 7-fluoro groups allow for divergent synthesis.

Option A: Synthesis of 7-Piperazinyl Derivatives (Ciprofloxacin Analogs)

The 6-nitro group is electron-withdrawing, activating the 7-fluoro position for substitution even more strongly than the 6-fluoro group in standard synthesis.

  • Nucleophilic Substitution: React the core (1 eq) with Piperazine (3 eq) in Pyridine or DMSO at

    
    C for 6 hours.
    
  • Result: 1-Cyclopropyl-6-nitro-7-(1-piperazinyl)-4-oxo-quinoline-3-carboxylic acid.

  • Reduction (Optional): Hydrogenation (

    
    , Pd/C) converts the 6-NO2 to 6-NH2 (6-amino-ciprofloxacin analog).
    
Option B: Conversion to 6-Fluoro (Standard Quinolones)

If the target is the standard 6-fluoro quinolone:

  • Reduce 6-NO2 to 6-NH2 (Iron/Acetic acid or

    
    /Pd).
    
  • Balz-Schiemann Reaction:

    • Diazotize (

      
      ) to form the diazonium tetrafluoroborate.
      
    • Thermal decomposition yields the 6-Fluoro derivative.

    • Note: This step is lower yield; starting with 2,4-dichloro-5-fluorobenzoic acid is preferred for pure 6-F targets, but this route is viable if the nitro-precursor is the only available starting material.

Quantitative Data Summary

ParameterStandard ProtocolOptimization Notes
Hydrolysis Yield 95 - 98%Highly efficient; pH control critical during precipitation.
Cyclization Yield 75 - 85%Anhydrous conditions essential for Mg-malonate step.
Purity (HPLC) >98% (Post-recrystallization)Main impurity: Uncyclized enamine.
Reaction Time 3 days (Total Process)Can be telescoped (one-pot) in industrial settings.
Critical Safety

& NaH
Requires fume hood and inert atmosphere (

).

References

  • Grohe, K., & Heitzer, H. (1987).[3] Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie.[3]

  • Google Patents. (2023). Process for saflufenacil production using novel intermediates (WO2023017518A1). (Describes the industrial handling and reactivity of ethyl 2-chloro-4-fluoro-5-nitrobenzoate).

  • National Center for Biotechnology Information. (2016). Synthesis and biological evaluation of 6-fluoro-3-phenyl-7-piperazinyl quinolone derivatives. PubMed.

  • Mitscher, L. A. (2005). Bacterial Topoisomerase Inhibitors: Quinolone and Pyridone Antibacterial Agents. Chemical Reviews.

Sources

Nucleophilic aromatic substitution (SNAr) of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate is a critical pharmacophore scaffold used extensively in the synthesis of fluoroquinolone antibiotics and protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Saflufenacil). Its synthetic utility relies on the differential reactivity of its two halogen substituents (Cl at C2, F at C4) under Nucleophilic Aromatic Substitution (SNAr) conditions.

This guide details the protocols for the regioselective displacement of the C4-fluorine atom by amine nucleophiles. By exploiting the "Ortho-Nitro Effect" and the high electronegativity of fluorine, researchers can achieve >98% regioselectivity, preserving the C2-chlorine for subsequent cross-coupling or cyclization steps.

Mechanistic Principles & Regioselectivity

The Regioselectivity Paradox

The substrate presents two electrophilic sites activated by electron-withdrawing groups (EWG):

  • C2-Cl: Activated para by the Nitro group and ortho by the Ester.

  • C4-F: Activated ortho by the Nitro group and para by the Ester.

While both positions are electronically activated, C4-F is displaced preferentially .

Causality of Fluorine Preference

Contrary to SN2 reactions where iodine/bromine are better leaving groups, SNAr reactions favor fluorine.

  • Rate-Determining Step (RDS): The RDS is the nucleophilic attack and formation of the Meisenheimer complex, not the bond breaking.

  • Inductive Effect: Fluorine’s high electronegativity (

    
    ) significantly lowers the energy of the LUMO at the C4 carbon, making it more susceptible to nucleophilic attack than the C2 carbon (
    
    
    
    ).
  • Meisenheimer Stabilization: The negative charge in the transition state is best stabilized when the strong EWG (Nitro) is ortho or para. The C4-F attack places the negative charge directly adjacent to the Nitro group (ortho), allowing for immediate and potent inductive stabilization in addition to resonance delocalization.

Reaction Pathway Diagram

SNAr_Mechanism Substrate Ethyl 2-chloro-4-fluoro- 5-nitrobenzoate TS_C4 Meisenheimer Complex A (Attack at C4-F) STABLE Substrate->TS_C4 Fast (High Electronegativity) TS_C2 Meisenheimer Complex B (Attack at C2-Cl) UNSTABLE Substrate->TS_C2 Slow (Steric/Electronic) Nu Nucleophile (R-NH2) Nu->TS_C4 Nu->TS_C2 Prod_Major Product A (C4-Substituted) >98% Yield TS_C4->Prod_Major -F⁻ (Fast Elimination) Prod_Minor Product B (C2-Substituted) <2% Impurity TS_C2->Prod_Minor -Cl⁻

Figure 1: Kinetic pathway showing the energetic preference for C4 attack due to inductive activation by Fluorine and Ortho-Nitro stabilization.

Experimental Protocols

Protocol A: Standard Amination (Morpholine/Piperazine)

Objective: Synthesis of Ethyl 2-chloro-4-morpholino-5-nitrobenzoate. Scale: 10 mmol (Optimization scale).

Reagents & Equipment[1][2][3][4][5]
  • Substrate: Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (2.47 g, 10 mmol).

  • Nucleophile: Morpholine (1.05 g, 12 mmol, 1.2 eq).

  • Base: Triethylamine (TEA) (1.52 g, 15 mmol, 1.5 eq) or DIPEA.

  • Solvent: Acetonitrile (MeCN) or THF (anhydrous, 25 mL).

  • Vessel: 100 mL Round Bottom Flask (RBF) with magnetic stir bar.

Step-by-Step Procedure
  • Preparation: Charge the RBF with the substrate and MeCN (25 mL). Stir until fully dissolved.

  • Cooling: Cool the solution to 0–5 °C using an ice bath. Note: The reaction is exothermic; cooling prevents thermal runaway and C2-Cl side reactions.

  • Addition: Mix Morpholine and TEA in a separate vial. Add this mixture dropwise to the RBF over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 2–4 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1] The starting material (Rf ~0.6) should disappear, replaced by a lower Rf fluorescent spot.

  • Quench & Workup:

    • Pour the reaction mixture into 100 mL of ice-cold water.

    • Solid Product: If a precipitate forms, filter via Buchner funnel, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 45 °C.

    • Oily Product: If oil separates, extract with Ethyl Acetate (3 x 30 mL). Wash organics with Brine, dry over Na2SO4, and concentrate in vacuo.

Protocol B: Optimization for Weak Nucleophiles

For sterically hindered amines or anilines, standard conditions may yield incomplete conversion.

ParameterStandard ConditionOptimized Condition (Difficult Substrates)Rationale
Solvent MeCN / THFDMF or DMSOHigher dielectric constant stabilizes the polar transition state.
Base TEA (Organic)K2CO3 (Inorganic)Stronger base, heterogeneous surface effects.
Temp 25 °C50–80 °COvercomes higher activation energy barrier.
Catalyst NoneTBAF (0.1 eq)Fluoride source can act as a phase transfer catalyst or base.

Process Workflow & Quality Control

To ensure batch consistency, the following workflow integrates synthesis with analytical checkpoints.

Workflow Start Start: Raw Material QC (Check Purity >98%) Reaction Reaction Phase (0°C -> RT, 4h) Start->Reaction IPC In-Process Control (IPC) HPLC Analysis Reaction->IPC Decision Conversion > 99%? IPC->Decision Decision->Reaction No (Add time/Heat) Workup Quench & Isolation (Water precipitation) Decision->Workup Yes Purification Recrystallization (EtOH/Water) Workup->Purification Final Final Product Ethyl 2-chloro-4-amino-5-nitrobenzoate Purification->Final

Figure 2: Operational workflow for the synthesis and purification of the target intermediate.

Analytical Markers (HPLC/NMR)
  • 19F NMR: The most distinct method for verifying completion.

    • Starting Material: Signal at ~ -110 ppm (Ar-F).

    • Product: Complete disappearance of the Ar-F signal.

    • Impurity (C2-attack): If C2-Cl is displaced, the Ar-F signal will remain but shift slightly due to the change in electronic environment at C2.

  • 1H NMR: Look for the loss of the doublet coupling on the aromatic protons caused by F-H coupling.

Safety & Handling

  • Fluoride Waste: The reaction generates fluoride salts (e.g., Triethylammonium fluoride). While not HF gas, these salts are toxic. Dispose of aqueous waste in segregated fluoride streams.

  • Sensitizers: Nitro-benzoates and their amine derivatives can be skin sensitizers. Use double gloving (Nitrile) and work in a fume hood.

  • Exotherm: The SNAr reaction is exothermic. On scales >10g, active cooling is mandatory during nucleophile addition.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 23: Nucleophilic Aromatic Substitution - Explaining the Fluorine Effect).
  • BenchChem. (2025).[1] A Comprehensive Technical Guide to 3-Chloro-4-fluoroaniline: Structure, Properties, Synthesis, and Applications. Link (Reference for reactivity patterns of chloro-fluoro-nitro aromatics).

  • Laxmi Organic Industries Ltd. (2023). A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. Indian Patent Application IN202221033785. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. Link

  • PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic acid.[6] National Library of Medicine. Link

Sources

Application Note: Ethyl 2-chloro-4-fluoro-5-nitrobenzoate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate is a highly functionalized aromatic scaffold utilized in the synthesis of next-generation kinase inhibitors (specifically EGFR/HER2 targets) and benzimidazole-based anthelmintics. Its unique substitution pattern—featuring a "push-pull" electronic system—allows for highly regioselective nucleophilic aromatic substitutions (


), making it a linchpin intermediate for constructing complex heterocyclic pharmacophores. This guide details the mechanistic rationale, synthetic protocols, and safety considerations for leveraging this intermediate in drug development.

Chemical Profile & Strategic Utility[1][2]

Identity
  • Compound Name: Ethyl 2-chloro-4-fluoro-5-nitrobenzoate[1]

  • CAS Number: 114776-15-7 (Acid Precursor); Ester derivatives often synthesized in situ.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 247.61 g/mol

The "Linchpin" Reactivity

The value of this intermediate lies in its orthogonal reactivity. It possesses four distinct functional handles that can be manipulated sequentially without cross-interference:

  • C4-Fluoro: The most reactive site. Highly activated by the ortho-nitro and para-ester groups, it undergoes facile

    
     with amines, thiols, or alkoxides.
    
  • C5-Nitro: Serves as an activating group for the C4-F and a latent amine. Upon reduction, it provides the nitrogen source for closing quinazoline or benzimidazole rings.

  • C1-Ester: Controls the C2/C4 electronics and serves as the electrophile for cyclization (e.g., with formamidine or urea).

  • C2-Chloro: The least reactive leaving group. It remains intact during mild C4 substitution, allowing for late-stage diversification or increasing lipophilicity in the final drug candidate.

Reactivity Visualization

The following diagram illustrates the electronic activation and sequential reaction logic.

ReactivityMap Core Ethyl 2-chloro-4-fluoro-5-nitrobenzoate C4_F C4-Fluoro (Primary S_NAr Site) Activated by o-NO2 & p-Ester Core->C4_F C5_NO2 C5-Nitro (Latent Amine) Precursor for Cyclization Core->C5_NO2 C1_Ester C1-Ester (Electrophile) Ring Closure Handle Core->C1_Ester C2_Cl C2-Chloro (Secondary Handle) Sterically Hindered/Stable Core->C2_Cl

Figure 1: Reactivity map highlighting the hierarchical functionalization sites.

Key Pharmaceutical Applications

Quinazoline Kinase Inhibitors

This intermediate is critical in synthesizing 4-amino-quinazoline derivatives, a class of drugs used to treat non-small cell lung cancer (NSCLC). The C4-fluoro group is displaced by an aniline (often carrying a solubilizing tail like a morpholine or piperazine), followed by nitro reduction and cyclization to form the quinazoline core seen in drugs like Afatinib or Varlitinib analogs.

Benzimidazole Anthelmintics & Antivirals

Reaction with diamines leads to benzimidazole scaffolds. The C2-chloro atom often remains to enhance metabolic stability or binding affinity in the hydrophobic pocket of the target protein.

Experimental Protocols

Protocol A: Regioselective with Anilines

Objective: Selective displacement of the C4-Fluorine atom with a functionalized aniline.

  • Reagents:

    • Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 equiv)

    • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.05 equiv)

    • Base:

      
       (1.5 equiv) or DIPEA (2.0 equiv)
      
    • Solvent: Acetonitrile (MeCN) or DMF

  • Procedure:

    • Dissolution: Dissolve 10.0 g of the benzoate in 100 mL of dry MeCN under

      
       atmosphere.
      
    • Addition: Add the substituted aniline followed by the base.

    • Reaction: Heat the mixture to 60–80°C. Monitor by TLC/HPLC. The reaction is typically complete within 4–6 hours.

      • Note: The C2-Cl is stable under these conditions. If the temperature exceeds 120°C, trace C2-substitution may occur.

    • Workup: Cool to RT. Pour into ice-water (300 mL). The product usually precipitates as a yellow/orange solid. Filter, wash with water, and dry.[2][3]

    • Yield: Expected yield 85–95%.

Protocol B: Reductive Cyclization to Quinazolinone

Objective: Converting the nitro-amino intermediate into the quinazolinone core.

  • Reagents:

    • Nitro-amino intermediate (from Protocol A)

    • Iron powder (5.0 equiv) /

      
       (5.0 equiv) OR 
      
      
      
      /Pd-C
    • Formamidine acetate (1.5 equiv)

    • Solvent: Ethanol/Water (reduction) -> 2-Methoxyethanol (cyclization)

  • Procedure:

    • Reduction: Suspend the nitro intermediate in EtOH/H2O (4:1). Add Fe powder and

      
      . Reflux for 2 hours until the nitro group is fully reduced to the aniline (check by LC-MS). Filter hot through Celite to remove iron residues. Concentrate to dryness.
      
    • Cyclization: Redissolve the crude aniline in 2-methoxyethanol. Add formamidine acetate.

    • Reflux: Heat to 120–130°C for 6–12 hours. The ester and the newly formed amine condense with the formamidine to close the pyrimidine ring.

    • Isolation: Cool to RT. The quinazolinone often crystallizes out. If not, add water to induce precipitation.

    • Purification: Recrystallize from EtOH or DMF.

Protocol C: Benzimidazole Synthesis

Objective: Synthesis of 2-substituted benzimidazoles via reaction with diamines.

  • Reagents:

    • Ethyl 2-chloro-4-fluoro-5-nitrobenzoate[1]

    • 1,2-Diamine (e.g., o-phenylenediamine derivatives)

    • Solvent: NMP or DMF

  • Procedure:

    • Mix the benzoate and diamine (1:1 ratio) in NMP.

    • Heat to 140°C. The reaction proceeds via initial

      
       at the C4-F followed by intramolecular attack on the ester or nitro group (depending on specific conditions/reagents used for reduction).
      
    • Alternative: Reduce the nitro group first (as in Protocol B) to the diamine, then cyclize with an aldehyde or carboxylic acid.

Synthetic Workflow Diagram

The following diagram maps the transformation from the starting material to a bioactive Quinazoline scaffold.

SynthesisPath SM Ethyl 2-chloro-4-fluoro- 5-nitrobenzoate Inter1 Intermediate A (S_NAr Product) C4-Aniline substituted SM->Inter1 Inter2 Intermediate B (Reduced Aniline) C5-NH2 formed Inter1->Inter2 Final Target Scaffold (Quinazolinone) Core Drug Structure Inter2->Final Step1 Step 1: S_NAr R-NH2, K2CO3, 60°C Step2 Step 2: Reduction Fe/NH4Cl or H2/Pd Step3 Step 3: Cyclization Formamidine acetate, 120°C

Figure 2: Step-by-step synthetic pathway for Quinazoline-based kinase inhibitors.

Analytical Data & Troubleshooting

Expected Analytical Profile
TechniqueCharacteristic SignalInterpretation
1H NMR

8.5-8.8 (d, 1H)
Aromatic proton ortho to

(deshielded).
1H NMR

7.5-7.8 (d, 1H)
Aromatic proton ortho to Cl.
19F NMR

-110 to -120 ppm
Sharp singlet (Starting Material). Disappears upon

.
LC-MS M+1 = 248 (SM)Mass shift corresponds to amine addition (-F +Amine).
Troubleshooting Guide
  • Issue: Low Regioselectivity (C2 vs C4 substitution).

    • Cause: Reaction temperature too high (>100°C) or amine is too small/nucleophilic.

    • Solution: Lower temperature to 40–50°C. Use bulky bases (DIPEA) to minimize steric clash at the crowded C2 position.

  • Issue: Incomplete Nitro Reduction.

    • Cause: Catalyst poisoning (Sulphur from thiols) or insufficient hydrogen source.

    • Solution: Increase Iron equivalents or switch to

      
       in EtOH if S-containing groups are present (which poison Pd catalysts).
      
  • Issue: Hydrolysis of Ester.

    • Cause: Wet solvents or excess hydroxide base.

    • Solution: Use anhydrous solvents. Switch from NaOH/KOH to Carbonate bases (

      
      ).
      

Safety & Handling

  • Skin Sensitization: Nitro-benzoates are potent skin sensitizers. Always wear nitrile gloves and long sleeves.

  • Thermal Stability: The compound is stable at room temperature but should be stored below 25°C to prevent slow hydrolysis of the ester.

  • Exotherm Risk: The

    
     reaction is exothermic.[4] Add the amine slowly on large scales (>100g) to prevent thermal runaway.
    

References

  • Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid (Precursor Synthesis) Source: WIPO (World Intellectual Property Organization) URL:[Link]

  • Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one (Quinazoline Protocol) Source: MDPI (Molbank) URL:[Link][5]

  • Synthesis of substituted benzimidazoles from fluoro-nitro-benzoates Source: Der Pharma Chemica URL:[Link][5][6]

  • 2-Chloro-4-fluoro-5-nitrobenzoic acid (Chemical Properties & CAS) Source: PubChem URL:[7][Link]

Sources

Application Note: Precision Hydrolysis of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the hydrolysis of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate to its parent acid, 2-chloro-4-fluoro-5-nitrobenzoic acid . This transformation is a critical step in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin) and pharmaceutical intermediates.

The Critical Challenge: The presence of a fluorine atom para to the nitro group and ortho to the chlorine activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr) . Standard basic hydrolysis (NaOH/KOH) poses a severe risk of displacing the labile fluorine atom with a hydroxyl group, leading to the formation of the impurity 2-chloro-4-hydroxy-5-nitrobenzoic acid .

Recommended Strategy: To ensure chemoselectivity and high purity (>98%), Acidic Hydrolysis is the mandatory protocol. This method targets the ester carbonyl exclusively, leaving the activated halogenated ring intact.

Mechanistic Insight & Chemoselectivity

Understanding the competition between the desired hydrolysis and the undesired SNAr reaction is vital for process control.

Reaction Pathways[1]
  • Pathway A (Desired): Acid-catalyzed attack of water on the ester carbonyl. The aromatic ring remains inert to electrophiles under these conditions.

  • Pathway B (Undesired): Base-mediated attack. Hydroxide ions (

    
    ) act as nucleophiles. While they attack the ester, they also attack the C-4 carbon, displacing fluoride due to the strong electron-withdrawing nature of the para-nitro group.
    
Mechanistic Diagram

The following diagram illustrates the divergent pathways based on pH conditions.

ReactionPathways Substrate Ethyl 2-chloro-4-fluoro- 5-nitrobenzoate AcidCond Acidic Conditions (H2SO4 or HCl, Heat) Substrate->AcidCond BaseCond Basic Conditions (NaOH/KOH, OH-) Substrate->BaseCond IntermediateA Tetrahedral Carbonyl Intermediate AcidCond->IntermediateA Protonation Product TARGET PRODUCT: 2-chloro-4-fluoro- 5-nitrobenzoic acid IntermediateA->Product -EtOH BaseCond->Product Ester Hydrolysis (Competing) Meisenheimer Meisenheimer Complex (Ring Attack) BaseCond->Meisenheimer SNAr Attack at C-F Impurity CRITICAL IMPURITY: 2-chloro-4-hydroxy- 5-nitrobenzoic acid Meisenheimer->Impurity -F- (Fluorine Loss)

Figure 1: Chemoselectivity map showing the high risk of Fluorine displacement (SNAr) under basic conditions versus the clean pathway offered by acid hydrolysis.

Experimental Protocols

Protocol A: High-Purity Acidic Hydrolysis (Recommended)

This protocol utilizes sulfuric acid, mirroring the industrial synthesis of the acid from its trichloromethyl precursor. It is robust, scalable, and avoids SNAr side reactions.

Reagents:

  • Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq)

  • Sulfuric Acid (

    
    ), 80-90% w/w
    
  • Water (for quenching)[1]

  • Ethyl Acetate (for extraction, optional)[2][1][3]

Equipment:

  • Glass-lined reactor or round-bottom flask with reflux condenser.

  • Overhead stirrer (critical for slurry handling).

  • Temperature probe.[2][1][3]

Step-by-Step Methodology:

  • Charge: Add Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (e.g., 50 g) to the reactor.

  • Acid Addition: Slowly add 80% Sulfuric Acid (250 g, ~5 vol). Note: Prepare 80% acid by carefully adding water to conc.[3] H2SO4 with cooling before use.

  • Reaction: Heat the mixture to 100–110°C .

    • Observation: The ester will dissolve, and as the reaction proceeds, the carboxylic acid product may begin to precipitate or form a slurry depending on concentration.

  • Monitoring: Monitor by HPLC (see Section 4). Reaction is typically complete in 3–5 hours .

    • Target: <0.5% starting ester remaining.[4]

  • Quench: Cool the reaction mass to 20°C .

  • Precipitation: Slowly pour the reaction mass into Ice Water (500 g) with vigorous stirring. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the cake with water (3 x 100 mL) until the filtrate pH is >3.0.

  • Drying: Dry in a vacuum oven at 50°C to constant weight.

Expected Yield: 90–95% Purity: >98% (HPLC)

Protocol B: Mild Hydrolysis (Alternative)

Use only if the substrate contains acid-sensitive moieties (unlikely for this scaffold). Warning: Strict temperature control is required to minimize defluorination.

  • Dissolve ester in THF/Water (3:1) .

  • Add LiOH·H2O (1.1 eq) at 0°C .

  • Stir at 0°C for 2-4 hours. Do not heat.

  • Acidify carefully with 1N HCl to pH 1-2.

  • Extract with Ethyl Acetate.[2][1][3]

Analytical Controls & Specifications

To ensure the integrity of the drug intermediate, the following analytical parameters must be tracked.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 min
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Impurity Profile
CompoundApprox.[2][1][3][5][6] RRTAcceptance Limit
2-chloro-4-fluoro-5-nitrobenzoic acid (Product)1.00> 98.0%
Ethyl ester (Starting Material)~1.80< 0.5%
2-chloro-4-hydroxy-5-nitrobenzoic acid (SNAr Impurity)~0.65< 0.1%

Note: The hydroxy impurity is more polar and will elute significantly earlier than the product.

Process Workflow Diagram

The following Graphviz diagram outlines the operational flow for the recommended Acidic Hydrolysis (Protocol A).

Workflow Start Start: Reactor Setup Charge Charge Ester & 80% H2SO4 Start->Charge Heat Heat to 100-110°C (3-5 Hours) Charge->Heat IPC IPC: HPLC Check (Ester < 0.5%) Heat->IPC IPC->Heat Fail (Extend Time) Quench Quench into Ice Water (Precipitation) IPC->Quench Pass Filter Filtration & Water Wash (Remove Acid) Quench->Filter Dry Vacuum Dry @ 50°C Filter->Dry Final Final QC: Purity > 98% Dry->Final

Figure 2: Operational workflow for the acidic hydrolysis process, highlighting the critical In-Process Control (IPC) point.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during quench.Ensure the quench water volume is at least 3x the reaction volume. Cool to <10°C before filtration.
High "Hydroxy" Impurity Presence of basic contaminants or excessive water/temperature in non-acidic conditions.Strictly adhere to Acidic Protocol A. Ensure reactor is free of caustic residue before starting.
Incomplete Reaction Temperature too low (<90°C) or acid concentration too low.Maintain 100-110°C. Ensure H2SO4 concentration is >70%.
Dark Coloration Thermal decomposition / Charring.Do not exceed 120°C. Ensure inert atmosphere (Nitrogen blanket) if scaling up.

References

  • World Intellectual Property Organization. (2024).[7] Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. WO/2024/047648.[7] Retrieved from [Link][7][8]

  • Google Patents. (2011). CN101948390A - The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.[2][1][3][6][7][8] Retrieved from

  • World Intellectual Property Organization. (2022). Preparation of 2-chloro-4-fluoro-5-nitrobenzoic acid. WO/2022/201155.[8] Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic acid. National Library of Medicine. Retrieved from [Link]

Sources

The Strategic Synthesis of Bicyclic Heterocycles from Ethyl 2-chloro-4-fluoro-5-nitrobenzoate: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis of medicinally relevant bicyclic heterocycles, commencing from the versatile starting material, Ethyl 2-chloro-4-fluoro-5-nitrobenzoate. This document emphasizes the underlying chemical principles, offers step-by-step experimental procedures, and explains the causality behind experimental choices to ensure technical accuracy and practical utility.

Introduction: The Versatility of a Multifaceted Building Block

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate is a readily available and highly functionalized aromatic compound, rendering it an invaluable scaffold for the construction of diverse heterocyclic systems. The presence of two distinct halogen atoms (chlorine and fluorine) at positions activated by a strongly electron-withdrawing nitro group, along with an ester functionality, provides multiple reaction sites for strategic chemical modifications. This allows for the regioselective synthesis of a variety of bicyclic heterocycles, which are privileged structures in numerous approved drugs and clinical candidates due to their ability to interact with a wide range of biological targets.

This guide will focus on the synthesis of three key bicyclic heterocyclic cores: quinoxalinones, benzodiazepinediones, and benzoxazinones. The synthetic strategies presented herein leverage the principles of nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization.

Mechanistic Insights: Understanding the Regioselectivity of Nucleophilic Aromatic Substitution

The cornerstone of the synthetic strategies detailed below is the nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the aromatic ring, induced by the powerful -M and -I effects of the nitro group, facilitates the attack of nucleophiles. A critical aspect of utilizing Ethyl 2-chloro-4-fluoro-5-nitrobenzoate is predicting the site of initial nucleophilic attack.

The two potential leaving groups are the chloride at the C2 position and the fluoride at the C4 position. In the context of SNAr reactions, fluoride is a significantly better leaving group than chloride.[1][2][3] This is contrary to the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group.[4] The enhanced reactivity of fluoride in SNAr is attributed to its high electronegativity. This strong inductive effect stabilizes the intermediate Meisenheimer complex formed during the addition-elimination mechanism, thereby lowering the activation energy of the rate-determining addition step.[3][5]

Therefore, the initial nucleophilic attack will regioselectively occur at the C4 position, displacing the fluoride atom. This predictable regioselectivity is the foundation for the controlled synthesis of the target bicyclic heterocycles.

SNAr_Mechanism A Ethyl 2-chloro-4-fluoro- 5-nitrobenzoate C Meisenheimer Complex (stabilized by NO2 group) A->C + Nu-H B Nucleophile (Nu-H) B->C D Ethyl 2-chloro-4-(nucleophilyl)- 5-nitrobenzoate C->D - H+ E F- C->E - F-

Caption: Generalized mechanism of the initial SNAr reaction.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of quinoxalinones, benzodiazepinediones, and benzoxazinones from Ethyl 2-chloro-4-fluoro-5-nitrobenzoate.

Protocol 1: Synthesis of 7-Chloro-6-nitro-3,4-dihydroquinoxalin-2(1H)-one Derivatives

Quinoxalinones are a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and antibacterial properties. The synthesis of a quinoxalinone core from Ethyl 2-chloro-4-fluoro-5-nitrobenzoate involves a two-step sequence: an initial SNAr reaction with a 1,2-diamine followed by an intramolecular cyclization.

Step 1: Nucleophilic Aromatic Substitution with a 1,2-Diamine

This step involves the reaction of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate with a substituted or unsubstituted 1,2-diamine. The more nucleophilic amine of the diamine will attack the C4 position, displacing the fluoride.

Quinoxalinone_Workflow start Ethyl 2-chloro-4-fluoro- 5-nitrobenzoate intermediate Ethyl 2-chloro-4-((2-aminoethyl)amino) -5-nitrobenzoate start->intermediate SNAr diamine 1,2-Diamine diamine->intermediate reduction Nitro Group Reduction intermediate->reduction cyclization Intramolecular Amide Formation reduction->cyclization product 7-Chloro-6-amino-3,4-dihydro quinoxalin-2(1H)-one cyclization->product

Caption: Workflow for the synthesis of quinoxalinone derivatives.

Experimental Protocol:

  • Reaction Setup: To a solution of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add the selected 1,2-diamine (1.1 eq) and a non-nucleophilic base like triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 to 120 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration. If no precipitate forms, extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Reductive Cyclization

The subsequent step involves the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the quinoxalinone ring.

Experimental Protocol:

  • Reduction: Dissolve the product from Step 1 in ethanol or methanol. Add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Cyclization: If using SnCl2·2H2O, heat the reaction mixture to reflux. The cyclization often occurs in situ upon reduction. For catalytic hydrogenation, after the reduction is complete (monitored by TLC), the cyclization may require gentle heating.

  • Work-up and Purification: After the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO3) and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. The crude quinoxalinone can be purified by recrystallization or column chromatography.

Reagent/SolventRoleTypical Amount
Ethyl 2-chloro-4-fluoro-5-nitrobenzoateStarting Material1.0 eq
1,2-DiamineNucleophile1.1 eq
Triethylamine (Et3N)Base2.0 eq
N,N-Dimethylformamide (DMF)Solvent-
Tin(II) chloride dihydrateReducing Agent5.0 eq
EthanolSolvent for Reduction-

Table 1: Reagents for the synthesis of 7-Chloro-6-nitro-3,4-dihydroquinoxalin-2(1H)-one derivatives.

Protocol 2: Synthesis of 8-Chloro-7-nitro-1,4-benzodiazepine-2,5-dione Derivatives

Benzodiazepines are a well-known class of psychoactive drugs. The 1,4-benzodiazepine-2,5-dione scaffold is a key intermediate in the synthesis of many biologically active molecules.[6] The synthesis from Ethyl 2-chloro-4-fluoro-5-nitrobenzoate involves an initial SNAr with an amino acid, followed by nitro group reduction and subsequent double cyclization.

Step 1: Nucleophilic Aromatic Substitution with an Amino Acid Ester

The first step is the reaction with the amino group of an amino acid ester.

Benzodiazepine_Workflow start Ethyl 2-chloro-4-fluoro- 5-nitrobenzoate intermediate1 Ethyl 2-chloro-4-(alkoxycarbonylmethylamino) -5-nitrobenzoate start->intermediate1 SNAr amino_acid Amino Acid Ester amino_acid->intermediate1 reduction Nitro Group Reduction intermediate1->reduction intermediate2 Ethyl 5-amino-2-chloro-4-(alkoxycarbonyl methylamino)benzoate reduction->intermediate2 cyclization Intramolecular Amide Formations intermediate2->cyclization product 8-Chloro-7-amino-1,4-benzodiazepine -2,5-dione cyclization->product

Caption: Workflow for the synthesis of benzodiazepinedione derivatives.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq) and an amino acid ester hydrochloride (e.g., glycine methyl ester hydrochloride) (1.2 eq) in a polar aprotic solvent like DMF. Add a base such as potassium carbonate (K2CO3) or DIPEA (2.5 eq).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic phase with water and brine, dry over Na2SO4, and concentrate. Purify the intermediate by column chromatography.

Step 2: Reductive Double Cyclization

This step involves the reduction of the nitro group, followed by two intramolecular cyclization events to form the seven-membered diazepine ring.

Experimental Protocol:

  • Reduction: Reduce the nitro group of the intermediate from Step 1 using standard conditions, for example, catalytic hydrogenation with Pd/C in methanol or ethanol.

  • Cyclization: After the reduction is complete, the resulting aniline derivative can be cyclized. This often requires heating the reaction mixture in a high-boiling point solvent like toluene or xylene, sometimes with a catalytic amount of acid (e.g., p-toluenesulfonic acid) to facilitate the amide formations.

  • Work-up and Purification: After cooling, the product may precipitate. If not, concentrate the solvent and purify the residue by column chromatography or recrystallization.

Reagent/SolventRoleTypical Amount
Ethyl 2-chloro-4-fluoro-5-nitrobenzoateStarting Material1.0 eq
Amino Acid Ester HClNucleophile1.2 eq
Potassium Carbonate (K2CO3)Base2.5 eq
N,N-Dimethylformamide (DMF)Solvent-
Palladium on Carbon (10%)Reduction Catalyst10 mol%
Hydrogen GasReductant1 atm
TolueneSolvent for Cyclization-

Table 2: Reagents for the synthesis of 8-Chloro-7-nitro-1,4-benzodiazepine-2,5-dione derivatives.

Protocol 3: Synthesis of 7-Chloro-6-nitro-2H-benzo[b][1][3]oxazin-3(4H)-one Derivatives

Benzoxazinones are another important class of heterocyclic compounds with diverse pharmacological applications. Their synthesis from the starting benzoate involves an SNAr reaction with a 2-aminophenol, followed by intramolecular cyclization.

Step 1: Nucleophilic Aromatic Substitution with a 2-Aminophenol

The amino group of the 2-aminophenol will act as the nucleophile in the initial SNAr reaction.

Benzoxazinone_Workflow start Ethyl 2-chloro-4-fluoro- 5-nitrobenzoate intermediate Ethyl 2-chloro-4-(2-hydroxyphenylamino) -5-nitrobenzoate start->intermediate SNAr aminophenol 2-Aminophenol aminophenol->intermediate cyclization Intramolecular Ester to Amide Conversion intermediate->cyclization product 7-Chloro-6-nitro-2H-benzo[b][1,4] oxazin-3(4H)-one cyclization->product

Caption: Workflow for the synthesis of benzoxazinone derivatives.

Experimental Protocol:

  • Reaction Setup: Combine Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (1.0 eq), a 2-aminophenol (1.1 eq), and a base like potassium carbonate (K2CO3) (2.0 eq) in a solvent such as DMF or DMSO.

  • Reaction Conditions: Heat the reaction mixture at 100-140 °C. Monitor the reaction by TLC.

  • Work-up and Purification: After completion, cool the mixture, add water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate. The crude intermediate can be purified by column chromatography.

Step 2: Intramolecular Cyclization

The cyclization to form the benzoxazinone ring involves the intramolecular attack of the hydroxyl group onto the ester carbonyl, with the elimination of ethanol. This is often promoted by heat or a catalyst.

Experimental Protocol:

  • Cyclization: Dissolve the purified intermediate from Step 1 in a high-boiling solvent like diphenyl ether or Dowtherm A.

  • Reaction Conditions: Heat the solution to a high temperature (typically 200-250 °C) to effect the cyclization. The reaction can also be carried out under basic conditions (e.g., using sodium hydride in THF at lower temperatures) to deprotonate the phenol and facilitate the intramolecular acylation.

  • Work-up and Purification: Cool the reaction mixture. If a high-boiling solvent was used, the product may precipitate upon cooling and can be collected by filtration. Otherwise, the solvent can be removed under high vacuum. The crude product is then purified by recrystallization or column chromatography.

Reagent/SolventRoleTypical Amount
Ethyl 2-chloro-4-fluoro-5-nitrobenzoateStarting Material1.0 eq
2-AminophenolNucleophile1.1 eq
Potassium Carbonate (K2CO3)Base2.0 eq
N,N-Dimethylformamide (DMF)Solvent-
Diphenyl EtherSolvent for Cyclization-

Table 3: Reagents for the synthesis of 7-Chloro-6-nitro-2H-benzo[b][1][3]oxazin-3(4H)-one derivatives.

Conclusion

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate serves as a highly effective and versatile starting material for the regioselective synthesis of a range of medicinally important bicyclic heterocycles. By understanding the principles of nucleophilic aromatic substitution, particularly the superior leaving group ability of fluoride in this context, chemists can devise rational and efficient synthetic routes to quinoxalinones, benzodiazepinediones, and benzoxazinones. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this building block and to generate novel compounds for drug discovery and development programs.

References

  • Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? - Reddit. [Link]

  • The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? - Chemistry Stack Exchange. [Link]

  • In SN1 and SN2 reactions, fluoride is the most difficult leaving group. [Link]

  • 8.5: Leaving Groups - Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. [Link]

  • Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - MDPI. [Link]

  • Fluorous Synthesis of 1,4-Benzodiazepine-2,5-dione Library - PMC. [Link]

Sources

Application Note: Preparation of Flumioxazin Intermediates via Fluorinated Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation of Flumioxazin intermediates, specifically focusing on the construction of the 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one core.

While the industrial standard often utilizes 2,4-difluoronitrobenzene or 1,5-difluoro-2,4-dinitrobenzene as starting materials, this guide also addresses the fluorinated benzoate methodology—often cross-referenced in advanced agrochemical synthesis for PPO inhibitors (like Saflufenacil)—and clarifies its role as a precursor system for generating high-purity fluoro-aniline intermediates.

Part 1: Executive Summary & Retrosynthetic Analysis

Flumioxazin (N-(7-fluoro-3,4-dihydro-3-oxo-4-prop-2-ynyl-2H-1,4-benzoxazin-6-yl)cyclohex-1-ene-1,2-dicarboxamide) is a protoporphyrinogen oxidase (PPO) inhibitor. The critical challenge in its synthesis is the regioselective construction of the benzoxazinone core while maintaining the correct oxidation state of the nitrogen at position 6 for final coupling.

The "Fluorinated Benzoate" Context

In high-value agrochemical manufacturing, fluorinated benzoates (e.g., methyl 2,4-difluorobenzoate or 2-chloro-4-fluoro-5-nitrobenzoate) serve as versatile synthons.[1][2] While the direct route to Flumioxazin typically proceeds via nitrobenzenes , the benzoate route is a validated strategy to generate the required functionalized phenols or anilines via decarboxylative nitration or Curtius rearrangements, particularly when accessing specific substitution patterns unavailable via direct nitration.

Retrosynthetic Pathway

The synthesis is deconstructed into three critical phases:

  • Core Assembly: Formation of the 1,4-benzoxazin-3-one ring from a fluorinated nitro-aromatic precursor.[3]

  • Functionalization: N-alkylation with a propargyl group.

  • Coupling: Imide formation with 3,4,5,6-tetrahydrophthalic anhydride.

Retrosynthesis Flumioxazin Flumioxazin (Final Target) Anhydride 3,4,5,6-Tetrahydrophthalic Anhydride Flumioxazin->Anhydride Amine_Int Intermediate A: 6-Amino-7-fluoro-4-propargyl- 2H-1,4-benzoxazin-3(4H)-one Flumioxazin->Amine_Int Imide Formation Propargyl Propargyl Bromide/Chloride Amine_Int->Propargyl Benzoxazinone Intermediate B: 7-Fluoro-6-amino-2H-1,4- benzoxazin-3(4H)-one Amine_Int->Benzoxazinone N-Alkylation Precursor Precursor System: 1,5-Difluoro-2,4-dinitrobenzene OR Fluorinated Benzoate Derived Aniline Benzoxazinone->Precursor Reductive Cyclization

Caption: Retrosynthetic breakdown of Flumioxazin to its core benzoxazinone and fluorinated precursors.

Part 2: Detailed Experimental Protocols

Protocol A: The "Dinitro" Route (High Efficiency)

This protocol utilizes 1,5-difluoro-2,4-dinitrobenzene , a potent electrophile that allows for convergent synthesis of the amino-benzoxazinone without a late-stage nitration step.

Step 1: Etherification (Glycolate Addition)

Objective: Regioselective displacement of the 5-fluoro substituent (ortho to nitro) with an alkyl glycolate.

  • Reagents:

    • 1,5-Difluoro-2,4-dinitrobenzene (1.0 eq)

    • Methyl glycolate (or Butyl hydroxyacetate) (1.1 eq)

    • Base: Potassium Carbonate (

      
      ) or Triethylamine (1.2 eq)
      
    • Solvent: DMF or Acetonitrile (anhydrous)

  • Procedure:

    • Charge the reactor with solvent and 1,5-difluoro-2,4-dinitrobenzene. Cool to 0–5°C.

    • Add the base slowly to control exotherm.

    • Dropwise add Methyl glycolate, maintaining internal temperature

      
      C.
      
    • Allow to warm to 25°C and stir for 4–6 hours. Monitor by HPLC for disappearance of starting material.

    • Quench: Pour into ice water. The product, Methyl 2-(5-fluoro-2,4-dinitrophenoxy)acetate , precipitates as a yellow solid.

    • Purification: Filtration and washing with cold water. Recrystallize from Ethanol/Water if purity

      
      .
      
Step 2: Reductive Cyclization

Objective: Simultaneous reduction of both nitro groups (or selective reduction) and cyclization to form the benzoxazinone ring.

  • Reagents:

    • Intermediate from Step 1 (1.0 eq)[3]

    • Iron Powder (4.0 eq) / Acetic Acid (excess) OR

      
       / Pd/C (5% loading)
      
    • Solvent: Ethanol or Ethyl Acetate[2]

  • Procedure (Catalytic Hydrogenation):

    • Dissolve the dinitro-ester in Ethanol.

    • Add 5% Pd/C catalyst (10 wt% of substrate).

    • Pressurize with Hydrogen (3–5 bar) at 40–50°C.

    • Mechanism: The nitro group ortho to the ether reduces to an amine (

      
      ). This amine immediately attacks the pendant ester carbonyl, cyclizing to form the lactam (benzoxazinone) ring. The second nitro group (para) is reduced to the aniline amine.
      
    • Workup: Filter catalyst through Celite. Concentrate filtrate.[4]

    • Product: 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one .

Protocol B: The "Fluorinated Benzoate" Precursor Route

Use this protocol if starting from Methyl 2,4-difluorobenzoate to generate the required nitro-aromatic system. This is often employed when raw material sourcing favors benzoates over chlorobenzenes.

Step 1: Nitration of Benzoate
  • Reagents: Methyl 2,4-difluorobenzoate,

    
     (fuming), 
    
    
    
    .
  • Conditions: 0–10°C, 2 hours.

  • Product: Methyl 2,4-difluor-5-nitrobenzoate .

    • Note: The directing effects of the two fluorines and the ester direct the nitro group to position 5.

Step 2: Conversion to Phenol (Hydrolysis/Decarboxylation sequence)
  • Advanced Note: Direct conversion of the benzoate to the required phenol is complex. A common industrial workaround involves converting the benzoate to an acyl azide followed by a Curtius Rearrangement to the isocyanate, then hydrolysis to the aniline .

  • Pathway:

    • Methyl 2,4-difluoro-5-nitrobenzoate

      
       Acyl Hydrazide.
      
    • Acyl Hydrazide

      
       Acyl Azide.
      
    • Reflux in Toluene

      
       Isocyanate 
      
      
      
      2,4-Difluoro-5-nitroaniline .
    • This aniline can then be converted to the phenol or used in modified benzoxazinone syntheses.

Protocol C: N-Alkylation and Final Coupling (Common Path)
Step 3: Propargylation (N-Alkylation)

Objective: Install the propargyl group at the benzoxazinone nitrogen (position 4).

  • Reagents:

    • 7-Fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one (from Protocol A or B)

    • Propargyl bromide (3-bromopropyne) (1.1 eq)

    • Base:

      
       or NaH (1.2 eq)
      
    • Solvent: DMF or Acetone

  • Procedure:

    • Dissolve the benzoxazinone in DMF. Add

      
      .
      
    • Add Propargyl bromide dropwise at 20°C.

    • Heat to 40–50°C for 3 hours.

    • Workup: Aqueous extraction (Ethyl Acetate/Water). Dry organic layer over

      
      .
      
    • Product: 6-Amino-7-fluoro-4-(2-propynyl)-2H-1,4-benzoxazin-3(4H)-one .

Step 4: Imide Formation (Final Step)
  • Reagents:

    • Amine Intermediate (Step 3)

    • 3,4,5,6-Tetrahydrophthalic anhydride (1.05 eq)

    • Acid Catalyst: Acetic acid or Propionic acid (solvent)

  • Procedure:

    • Reflux the amine and anhydride in Acetic Acid for 2–4 hours.

    • Observation: The reaction passes through an amic acid intermediate before ring-closing to the imide.

    • Isolation: Cool to room temperature. Pour into water. Filter the precipitate.

    • Final Product: Flumioxazin (Purity >98% by HPLC).

Part 3: Process Logic & Visualization

Process Flow Diagram (PFD)

The following diagram illustrates the critical decision points and chemical transformations.

ProcessFlow Input1 1,5-Difluoro- 2,4-Dinitrobenzene Step1 Step 1: Etherification (Base/DMF, 0-25°C) Input1->Step1 Input2 Methyl Glycolate Input2->Step1 Int1 Phenoxyacetate Intermediate Step1->Int1 Step2 Step 2: Reductive Cyclization (H2/Pd-C or Fe/AcOH) Int2 7-Fluoro-6-amino- benzoxazinone Step2->Int2 Step3 Step 3: N-Propargylation (Propargyl Bromide/K2CO3) Int3 N-Propargyl Amine Step3->Int3 Step4 Step 4: Imide Condensation (Tetrahydrophthalic Anhydride) Final Flumioxazin (Tech Grade) Step4->Final Int1->Step2 Int2->Step3 Int3->Step4

Caption: Step-wise synthesis flow from dinitro-precursors to Flumioxazin.

Part 4: Critical Process Parameters (CPPs) & Safety

Regioselectivity Control
  • Challenge: In the etherification of 1,5-difluoro-2,4-dinitrobenzene, the nucleophile must attack the fluorine ortho to a nitro group but meta to the other fluorine.

  • Solution: Maintain low temperatures (<10°C) during addition. The 1,5-difluoro substitution pattern symmetrically activates the 2 and 4 positions, but once the first substitution occurs, the ring deactivates, preventing double substitution.

Safety with Fluorinated Nitro-Compounds[5]
  • Thermal Stability: Polynitro-fluorobenzenes are energetic. Differential Scanning Calorimetry (DSC) should be performed on all intermediates. Never distill nitro-aromatic residues to dryness.

  • HF Generation: While the C-F bond is stable, side reactions in basic media can release Fluoride ions. Use borosilicate glass; avoid standard glass if acidic fluoride conditions are generated (rare in this specific route).

Impurity Management
  • Dimer Formation: During propargylation, O-alkylation (vs N-alkylation) is a potential side reaction.

  • Control: Use a polar aprotic solvent (DMF) and a softer base (

    
    ) to favor N-alkylation (soft nucleophile) over O-alkylation.
    

References

  • Sumitomo Chemical Co., Ltd. (1993). Process for producing N-phenylphthalimide derivatives (Flumioxazin). US Patent 5,281,706. Link

  • Shimizu, T., et al. (2001). Development of a new herbicide, flumioxazin. Journal of Pesticide Science, 26(1), 14-25. Link

  • PubChem. (2025).[5] Flumioxazin - Compound Summary. National Library of Medicine. Link

  • Wang, L., et al. (2014). Synthesis of 7-fluoro-6-amino-2H-1,4-benzoxazin-3(4H)-one. Chinese Journal of Pesticide Science. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for Ethyl 2-Chloro-4-Fluoro-5-Nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a critical intermediate for saflufenacil and other advanced agrochemicals, the synthesis of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate demands strict control over regioselectivity, phase states, and moisture. This guide provides field-proven methodologies, causality-driven protocols, and troubleshooting steps to help you scale your reactions with high fidelity.

Mechanistic Workflow & Causality

Historically, researchers attempted the direct nitration of 2-chloro-4-fluorobenzoic acid. However, because this starting material is a solid at room temperature, it requires massive volumes of sulfuric acid to achieve a workable solution[1]. This heterogeneous environment causes poor mass transfer, leading to significant isomer impurity generation and depressed yields[2].

The modern, high-yield approach utilizes a telescopic sequence starting from 2-chloro-4-fluorotoluene. By first photochlorinating the toluene derivative to 2-chloro-4-fluorobenzotrichloride, the substrate remains a liquid[2]. This liquid state ensures homogeneous kinetics during the subsequent mixed-acid nitration, drastically reducing isomer formation before in-situ hydrolysis yields the highly pure nitrobenzoic acid[1].

Workflow SM 2-Chloro-4-fluoro toluene Step1 Photochlorination (UV, Cl2 gas) SM->Step1 Int1 2-Chloro-4-fluoro benzotrichloride Step1->Int1 Step2 Nitration (Oleum + HNO3) Int1->Step2 Int2 2-Chloro-4-fluoro-5- nitrobenzotrichloride Step2->Int2 Step3 Hydrolysis (H2SO4, H2O, 100°C) Int2->Step3 Int3 2-Chloro-4-fluoro-5- nitrobenzoic acid Step3->Int3 Step4 Esterification (EtOH, H+) Int3->Step4 Final Ethyl 2-chloro-4-fluoro- 5-nitrobenzoate Step4->Final

Synthesis workflow for Ethyl 2-chloro-4-fluoro-5-nitrobenzoate.

Self-Validating Experimental Protocols

Protocol A: Telescopic Nitration & Hydrolysis

Causality: Utilizing the liquid benzotrichloride intermediate prevents the mass-transfer bottlenecks associated with solid substrates, allowing the nitronium ion to attack with high regioselectivity.

  • Nitration: Charge 2-chloro-4-fluorobenzotrichloride into a reactor containing 30% Oleum and 99% HNO₃. Maintain the temperature strictly at 0–10°C to prevent runaway oxidation[2].

    • Validation Check: Run GC analysis. Do not proceed until >98% conversion to 2-chloro-4-fluoro-5-nitrobenzotrichloride is confirmed.

  • Hydrolysis: Dilute the reaction mass to approximately 80% H₂SO₄ by carefully adding water. Heat the mixture to 100–110°C and hold for 3 hours[1].

    • Validation Check: Monitor via HPLC. The benzotrichloride peak must completely disappear, indicating full conversion to 2-chloro-4-fluoro-5-nitrobenzoic acid.

  • Isolation: Cool the mass to 0–10°C. Isolate the precipitated product by filtration, wash thoroughly with water, and dry under vacuum at 45–50°C[2].

Protocol B: High-Yield Esterification

Causality: Fischer esterification is entirely equilibrium-driven. Even trace amounts of residual water from the hydrolysis step will thermodynamically stall the forward reaction, capping yields at ~70%.

  • Azeotropic Drying: Disperse the wet 2-chloro-4-fluoro-5-nitrobenzoic acid in toluene. Perform azeotropic distillation at 100–110°C to strip out residual moisture[3].

    • Validation Check (Critical): Perform a Karl Fischer (KF) titration. The moisture content must be ≤0.5% before adding alcohol[3].

  • Reaction: Dissolve the dried acid in absolute ethanol. Add a catalytic amount of concentrated H₂SO₄ and reflux.

    • Validation Check: HPLC must show >98% conversion of the acid to the ester.

  • Crystallization: Distill off ~50% of the solvent to concentrate the mixture. Cool to 5–15°C for 2–5 hours to crystallize the product. Filter and dry under vacuum to achieve a ~98% yield[2],[3].

Quantitative Route Comparison

The following table summarizes the performance metrics of the traditional direct nitration route versus the modern telescopic route utilizing the benzotrichloride intermediate.

ParameterDirect Acid Nitration RouteTelescopic Benzotrichloride Route
Substrate Physical State Solid (Poor solubility)Liquid (Homogeneous mixing)
Sulfuric Acid Volume Excessively HighLow / Optimized
Isomer Impurities > 2.0%< 0.1%
Hydrolysis Step Yield N/A~ 82%
Final Esterification Yield 60% – 70%98%
Overall Purity (HPLC) ~ 92%> 99.5%

Troubleshooting Diagnostics & FAQs

Troubleshooting Issue Sub-optimal Yield (< 85%) Check1 Identify Bottleneck Stage Issue->Check1 Nitration Nitration Stage (Isomer Impurities) Check1->Nitration Ester Esterification Stage (Incomplete Conversion) Check1->Ester Sol1 Use Benzotrichloride Intermediate (Liquid) Nitration->Sol1 Sol2 Karl Fischer Titration Ensure <0.5% H2O Ester->Sol2

Troubleshooting logic for diagnosing low yields in the synthesis pathway.

Q: Why is my esterification reaction stalling at 75% conversion despite prolonged reflux? A: This is classically a thermodynamic equilibrium issue caused by residual water. Ensure your starting 2-chloro-4-fluoro-5-nitrobenzoic acid is rigorously dried via azeotropic distillation with toluene until moisture is <0.5% (verified by Karl Fischer titration)[3]. Alternatively, utilize a Dean-Stark apparatus during the esterification to continuously remove water as it forms.

Q: Can I nitrate 2-chloro-4-fluorobenzoic acid directly to save a step? A: While chemically possible, it is highly discouraged for scale-up. The solid nature of the benzoic acid precursor leads to heterogeneous reaction conditions[1]. This requires excessive sulfuric acid to force dissolution and results in poor regioselectivity (high isomer formation). Utilizing the liquid 2-chloro-4-fluorobenzotrichloride intermediate ensures homogeneous kinetics, high purity, and minimal waste[2],[1].

Q: What is the optimal temperature profile for the hydrolysis step? A: After nitration, the intermediate 2-chloro-4-fluoro-5-nitrobenzotrichloride must be hydrolyzed. Dilute the sulfuric acid to ~80% and heat strictly to 100–110°C for 3 hours[1]. Lower temperatures result in incomplete hydrolysis (leaving unreacted benzotrichloride), while higher temperatures risk decarboxylation of the product.

References

  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives Source: QuickCompany (Patent IN 254982 / WO2006090210) URL:2

  • PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS Source: European Patent Office (Patent EP1853548) URL:1

  • A new process of saflufenacil production using novel intermediates Source: Google Patents (Patent US20250115560A1) URL:3

Sources

Technical Support Center: Minimizing Defluorination in Nitrobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #F-NO2-PROTECT-001 Subject: Prevention of unwanted nucleophilic aromatic substitution (


) during fluoronitrobenzoate processing.
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist
Status:  Open

Executive Summary: The "Fluorine Paradox"

Welcome to the Defluorination Defense Center. You are likely here because you are observing the loss of fluorine in your 4-fluoro-3-nitrobenzoate (or similar) scaffolds.

The Core Problem: While the C–F bond is thermodynamically strong (~485 kJ/mol), it is kinetically unstable in specific electronic environments. In nitrobenzoates, the nitro group (


) is a powerful electron-withdrawing group (EWG). When positioned ortho or para to the fluorine, it activates the ring for Nucleophilic Aromatic Substitution (

)
.[1]

In this context, Fluorine becomes a "super" leaving group—often reacting 300–3000x faster than Chlorine or Bromine.[2] This is because the rate-determining step in


 is the initial nucleophilic attack, which is accelerated by Fluorine’s high electronegativity.

Root Cause Analysis (Mechanism)

To prevent defluorination, you must understand the enemy. The reaction does not break the C–F bond immediately; it breaks the aromaticity first.

Visualization: The Danger Zone ( Pathway)

SNAr_Mechanism Substrate Fluoronitrobenzoate (Substrate) TS Meisenheimer Complex (Anionic Intermediate) Substrate->TS Rate Determining Step (Accelerated by F electronegativity) Nu Nucleophile (RO⁻, RNH₂, OH⁻) Nu->TS Attack at C-F Product_Bad Side Product (Alkoxy/Amino-nitrobenzoate) TS->Product_Bad Elimination of F⁻ (Irreversible) Product_Good Intended Product (Fluorine Retained) Nitro NO₂ Group (Stabilizes Negative Charge) Nitro->TS Resonance Stabilization

Caption: The


 pathway showing how the Nitro group stabilizes the transition state, facilitating Fluorine displacement.

Troubleshooting Guide (Q&A)

Scenario A: Esterification Side Reactions

User Question: "I am trying to convert 4-fluoro-3-nitrobenzoic acid to the ethyl ester using ethanol and base (


). My LC-MS shows a mass corresponding to the ethoxy analogue (M+26). What happened?"

Diagnosis: You created a "perfect storm" for


.
  • Base: Carbonate deprotonates Ethanol, generating Ethoxide (

    
    ).
    
  • Nucleophile: Ethoxide is a strong nucleophile.

  • Substrate: The nitro group activates the fluorine.

  • Result: The ethoxide attacked the ring carbon (displacing F) instead of just the carboxyl group.

Solution: Switch to Acid-Catalyzed Esterification .

  • Why: Acidic conditions protonate the carbonyl (activating it for esterification) but do not generate strong alkoxide nucleophiles. The neutral alcohol (EtOH) is too weak to attack the aromatic ring at moderate temperatures.

Scenario B: Solvent Effects

User Question: "I switched to an acid chloride coupling (


), but I used DMF as a co-solvent to dissolve my substrate. I still see 5-10% defluorination."

Diagnosis: Polar Aprotic Solvent Acceleration.[3]

  • Mechanism: Solvents like DMF and DMSO are excellent at solvating cations but leave anions (like trace chloride or alkoxides) "naked" and highly reactive. They stabilize the polar Meisenheimer transition state, lowering the activation energy for

    
    .
    

Solution:

  • Primary: Use non-polar solvents (DCM, Toluene) or ethers (THF, MTBE).

  • Secondary: If solubility is an issue, use minimal Acetonitrile (MeCN) instead of DMF. MeCN is polar but less effective at accelerating

    
     than DMF/DMSO.
    
Scenario C: Temperature Control

User Question: "My reaction works at 25°C, but on scale-up (50g), I lost the fluorine. Why?"

Diagnosis: Exotherm-driven Activation.

  • Mechanism:

    
     reactions have higher activation energies than simple acyl substitutions. However, scale-up often generates heat (exotherms). If the internal temperature spikes, you cross the energy barrier for C–F cleavage.
    

Solution:

  • Control: Active cooling during reagent addition.

  • Monitoring: Internal temperature probe (do not rely on bath temp). Keep

    
    .
    

Optimized Protocols (SOPs)

Protocol 1: Safe Esterification (Fischer Method)

Best for: Simple alkyl esters (Methyl, Ethyl).

  • Setup: Charge 4-fluoro-3-nitrobenzoic acid (1.0 eq) into a round-bottom flask.

  • Solvent: Add anhydrous Alcohol (MeOH or EtOH) (10–20 volumes).

  • Catalyst: Add conc.

    
     (0.1 – 0.5 eq) or Thionyl Chloride (
    
    
    
    , 1.1 eq) dropwise at 0°C.
    • Note:

      
       reacts with alcohol to generate HCl in situ.
      
  • Reaction: Heat to reflux only if necessary. Monitor by HPLC.

    • Critical Check: If reflux is required, ensure the alcohol is dry. Water promotes hydrolysis, and hydroxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) is a defluorination agent.
      
  • Workup: Evaporate solvent. Dilute with DCM. Wash with cold saturated

    
    .
    
    • Warning: Do not let the basic wash sit in contact with the organic layer for prolonged periods.

Protocol 2: Safe Amidation/Esterification via Acid Chloride

Best for: Complex nucleophiles or valuable alcohols.

  • Activation: Suspend Fluoronitrobenzoic acid in Toluene or DCM. Add

    
     (1.2 eq) and catalytic DMF (1-2 drops only). Heat to reflux to form Acid Chloride.
    
  • Evaporation: Remove excess

    
     and Toluene under vacuum. (Crucial to remove acidic gases).
    
  • Coupling: Redissolve Acid Chloride in DCM (

    
    ).
    
  • Base Choice: Add Non-Nucleophilic Base (DIPEA or 2,6-Lutidine, 1.1 eq).

    • Avoid: Pyridine (can form nucleophilic acyl pyridinium species that may have side reactivity) or Triethylamine (sometimes less hindered).

  • Nucleophile Addition: Add the Alcohol/Amine slowly.

  • Quench: Quench with dilute acid (1M HCl) immediately upon completion.

Decision Logic for Process Chemists

Use this flow to determine your reaction conditions.

Decision_Tree Start Start: Functionalizing Fluoronitrobenzoic Acid Target Target Functional Group? Start->Target SimpleEst Simple Ester (Me, Et, iPr) Target->SimpleEst Complex Complex Ester or Amide Target->Complex AcidCat USE ACID CATALYSIS (Fischer Esterification) SimpleEst->AcidCat ActStep Activate as Acid Chloride (SOCl₂ / Toluene) Complex->ActStep BaseQ Is Base Required for Coupling? ActStep->BaseQ NoBase No Base (Thermal/Schotten-Baumann) BaseQ->NoBase No YesBase Yes BaseQ->YesBase Yes SafeBase USE HINDERED BASE (DIPEA, 2,6-Lutidine) YesBase->SafeBase AvoidBase AVOID: DMAP, Pyridine, Alkoxides YesBase->AvoidBase

Caption: Decision matrix for selecting reagents to minimize defluorination risks.

Quantitative Data: Leaving Group Ability in

The following table illustrates why Fluorine is the primary target for displacement in these systems, contrary to standard


 trends.
Leaving Group (X)Relative Rate (

) in

*
Bond Energy (C-X)Reason for

Lability
Fluorine (-F) 3,300 485 kJ/molHigh electronegativity stabilizes the transition state (Meisenheimer complex).
Chlorine (-Cl)1327 kJ/molLower electronegativity; slower initial nucleophilic attack.
Bromine (-Br)0.8285 kJ/molWeak induction; sterically larger.
Iodine (-I)0.4213 kJ/molWeakest induction.

*Data approximated based on reaction of 2,4-dinitrohalobenzenes with nucleophiles (Bunnett et al.).

References

  • Mechanism of

    
     and Fluorine Reactivity: 
    Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrofluorobenzene with amines. Chemical Reviews.
    Context: Establishes the order of reactivity F >> Cl > Br > I for activated aromatic systems.
    
    
  • Concerted vs. Stepwise Mechanisms: Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitutions.[1][3][4][5] Nature.[1][6] Context: Discusses how strongly electron-poor rings (like nitrobenzoates) favor stepwise mechanisms where the intermediate is stabilized.

  • Synthesis of Ethyl 4-fluoro-3-nitrobenzoate (Protocol Verification)

    
    /EtOH) as a successful route yielding the fluorinated product.
    
    
  • Solvent Effects in Nucleophilic Substitution: Parker, A. J. (1969). Protic-dipolar aprotic solvent effects on rates of bimolecular reactions. Chemical Reviews. Context: Explains why DMSO/DMF accelerates anion reactivity (defluorination) compared to protic or non-polar solvents.

Sources

Troubleshooting transesterification byproducts in ethyl benzoate reactions

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Triage: Identifying the Impurity

User Query: I am detecting an impurity eluting close to my product peak in GC-MS. The mass spectrum shows a molecular ion shift of -14 m/z. Is this unreacted starting material or a byproduct?

Technical Assessment: A mass shift of -14 m/z (M-14) relative to Ethyl Benzoate (


, MW 150.17) strongly suggests the presence of Methyl Benzoate  (

, MW 136.15). This is a classic transesterification byproduct, not unreacted Benzoic Acid (MW 122.12).
Diagnostic Workflow

Use the following decision matrix to confirm the identity of the impurity before attempting remediation.

DiagnosticTree Start Impurity Detected (GC/HPLC/NMR) CheckMW Check Molecular Weight (MS or Retention Time) Start->CheckMW MW_Minus14 Mass = M - 14 (Methyl Ester) CheckMW->MW_Minus14 -14 m/z MW_Minus28 Mass = M - 28 (Benzoic Acid) CheckMW->MW_Minus28 -28 m/z MW_Plus_X Mass > Product (Higher Homolog) CheckMW->MW_Plus_X + m/z Confirm_Me Diagnosis: Transesterification (Methanol) MW_Minus14->Confirm_Me Confirm_Acid Diagnosis: Hydrolysis / Incomplete Rxn MW_Minus28->Confirm_Acid Confirm_High Diagnosis: Solvent Contamination (IPA/Butanol) MW_Plus_X->Confirm_High

Figure 1: Diagnostic decision tree for identifying common ethyl benzoate impurities.

Root Cause Analysis: The Mechanics of Failure

User Query: Why is transesterification happening? I am using Ethanol as my reagent.

Expert Insight: Transesterification is an equilibrium-driven process governed by Le Chatelier’s Principle .[1] Even if Ethanol is the primary reagent, the presence of any other nucleophilic alcohol (e.g., Methanol used for cleaning, workup, or as a co-solvent) in the presence of an acid catalyst will initiate an exchange.

The Mechanism (PADPED Pathway)

The reaction follows the Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism.[2][3][4] The critical failure point is the formation of the Tetrahedral Intermediate , where the system is "blind" to which alkoxy group leaves.

Mechanism cluster_equilibrium Critical Failure Zone Step1 Ethyl Benzoate + H+ Step2 Activated Carbonyl Step1->Step2 Protonation Step3 Tetrahedral Intermediate Step2->Step3 + MeOH (Impurity) Step4 Methyl Benzoate (Byproduct) Step3->Step4 - EtOH (Leaving Group)

Figure 2: Mechanistic pathway showing how trace methanol hijacks the reaction via the tetrahedral intermediate.

Common Sources of Contamination
SourceScenarioRisk Level
Solvent Mismatch Using Methanol (MeOH) to wash reaction flasks or as a co-solvent.Critical
Catalyst Choice Using Sulfuric Acid (

) without water removal (promotes hydrolysis).
High
Workup Quenching an acidic reaction mixture into MeOH instead of water.High
Starting Material Using technical grade Ethanol containing denaturants (MeOH/IPA).Medium

Troubleshooting & Remediation Protocols

Issue A: "I have a batch contaminated with 15% Methyl Benzoate."

Solution: The Equilibrium Rescue (Transesterification Back-Exchange) Do not attempt to separate via distillation immediately; the boiling points are too close (


 vs 

), making fractional distillation difficult without high theoretical plates. Instead, chemically force the equilibrium back.

Protocol: Batch Rescue

  • Dissolution: Dissolve the contaminated oil in anhydrous Ethanol (10:1 molar ratio of Ethanol to Ester).

  • Catalysis: Add 5 mol% Titanium(IV) ethoxide (

    
    ) or p-Toluenesulfonic acid  (p-TsOH).
    
    • Note: Titanates are preferred for neutral conditions; p-TsOH for acidic.

  • Reflux: Heat to reflux (

    
    ) for 4–6 hours.
    
    • Mechanism:[2][3][4][5] The massive excess of Ethanol drives the equilibrium:

      
      .
      
  • Distillation: Equip a Dean-Stark trap or fractionating column to continuously remove the lower-boiling Methanol (

    
    ) as it forms.
    
  • Workup: Cool, neutralize with saturated

    
    , and extract with Diethyl Ether.
    
Issue B: "My yield is low, and I see Benzoic Acid."

Solution: Water Management This is Hydrolysis , the reverse of esterification.[4] It occurs when water accumulates in the system.

Comparative Data: Water Removal Strategies

Method Efficiency Suitability Notes
Dean-Stark Trap High Large Scale (>50g) Requires azeotropic solvent (e.g., Toluene/Benzene).
Molecular Sieves (3Å) Medium Small Scale (<10g) Add directly to reaction; requires filtration.

| Excess Alcohol | Low | Quick Screens | Pushes equilibrium but complicates purification. |

Optimized Standard Operating Procedure (SOP)

To prevent recurrence, adopt this validated protocol for Ethyl Benzoate synthesis.

Reagents:

  • Benzoic Acid (1.0 equiv)

  • Absolute Ethanol (5–10 equiv)

  • 
     (conc., 0.1 equiv) or Thionyl Chloride (
    
    
    
    , 1.1 equiv for anhydrous generation of HCl)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with a

    
     drying tube.
    
  • Addition: Add Benzoic Acid and Absolute Ethanol.

  • Catalyst: Add

    
     dropwise.
    
    • Pro-Tip: If using

      
      , add it dropwise at 
      
      
      
      to generate anhydrous HCl in situ.
  • Reflux: Heat to gentle reflux for 4 hours. Monitor by TLC (Mobile Phase: 10% EtOAc/Hexanes).

  • Workup (Crucial for Purity):

    • Concentrate the mixture (remove excess EtOH) via rotary evaporation.

    • Dissolve residue in

      
       or EtOAc.
      
    • Wash 1:

      
       (removes bulk acid).
      
    • Wash 2: Saturated

      
       (removes unreacted Benzoic Acid). Test pH of aqueous layer to ensure basicity. 
      
    • Wash 3: Brine (drying).

  • Isolation: Dry over

    
    , filter, and concentrate.
    

Frequently Asked Questions (FAQs)

Q: Can I use Denatured Ethanol? A: No. Denatured ethanol often contains Methanol or Isopropanol. Under acidic conditions, these will transesterify, creating a mixture of Ethyl, Methyl, and Isopropyl Benzoate that is nearly impossible to separate. Always use 200 Proof (Absolute) Ethanol .

Q: Why not use Base Catalysis (NaOH) to fix the transesterification? A: Base catalysis (Saponification) carries a high risk of irreversible hydrolysis to the carboxylate salt (


), destroying your product. Acid-catalyzed or Titanate-catalyzed routes are reversible and safer for "rescuing" esters.

Q: How do I distinguish between Hydrolysis and Transesterification on NMR? A:

  • Hydrolysis (Benzoic Acid): Look for the disappearance of the quartet (

    
    ) and triplet (
    
    
    
    ) signals of the ethyl group.
  • Transesterification (Methyl Benzoate): Look for a sharp singlet around 3.9 ppm (representing the

    
     group).
    

References

  • Otera, J. (2003). Transesterification. Chemical Reviews, 93(4), 1449–1470.

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.[6]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • NIST Chemistry WebBook. Ethyl Benzoate & Methyl Benzoate Thermochemical Data.

Sources

Recrystallization techniques for Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for highly functionalized aromatic building blocks. As a Senior Application Scientist, I have designed this portal to provide researchers, scientists, and drug development professionals with field-proven, mechanistically grounded protocols for the purification of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 188490-53-1) .

This compound is a critical intermediate in the synthesis of advanced therapeutics, including MIDH1 inhibitors[1] and Mcl-1 inhibitors[2]. Because it possesses a highly electron-deficient aromatic ring, its purification requires precise thermodynamic control to prevent degradation and ensure high-purity crystalline yields.

Physicochemical Profiling & Solvent Dynamics

Before initiating any recrystallization, it is critical to understand the causality behind solvent selection. The synergistic electron-withdrawing effects of the nitro, chloro, fluoro, and ester groups dictate the molecule's solubility and stability.

ParameterProfile / DataCausality & Impact on Recrystallization
Molecular Formula C9H7ClFNO4High molecular weight-to-carbon ratio results in dense crystal packing and moderate lattice energy.
Functional Groups Ester, Nitro, Chloro, FluoroHighly electron-deficient ring. Susceptible to Nucleophilic Aromatic Substitution (SNAr). Rule: Avoid primary amines or strongly basic aqueous solvents during hot dissolution.
H-Bonding Acceptor (Nitro, Ester)Highly soluble in H-bond donors (alcohols) and polar aprotic solvents (Ethyl Acetate, Acetonitrile)[1].
Lipophilicity High (Due to halogens)Insoluble in aliphatic hydrocarbons. Requires non-polar antisolvents (e.g., Heptane, Hexane) to force precipitation from polar mother liquors.

Solvent System Decision Matrix

Selecting the correct solvent system is not arbitrary; it must be a self-validating choice based on your specific crude impurity profile (determined via HPLC or NMR).

RecrystallizationWorkflow Start Crude Ethyl 2-chloro-4-fluoro-5-nitrobenzoate Impurity Profiling (HPLC) Cond1 High Polar Impurities (e.g., unreacted acids) Start->Cond1 Cond2 High Non-Polar Impurities (e.g., over-halogenated) Start->Cond2 Cond3 Regioisomer Contamination (e.g., 3-chloro isomer) Start->Cond3 Sol1 System A: Toluene / Heptane (Retains polar species in mother liquor) Cond1->Sol1 Sol2 System B: Methanol / Water (Retains non-polar species in mother liquor) Cond2->Sol2 Sol3 System C: 100% Isopropanol (IPA) (Differentiates steric/dipole moments) Cond3->Sol3

Decision matrix for selecting recrystallization solvent systems based on HPLC impurity profiling.

Standard Operating Procedure (SOP): Binary Antisolvent Crystallization

For general purification (where both polar and non-polar impurities are present in moderate amounts), a binary system of Ethyl Acetate (EtOAc) and Heptane provides the most reliable thermodynamic control.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in 3.0 volumes (v/w) of Ethyl Acetate. Heat the reactor to 60 °C under moderate agitation (200 RPM).

    • Causality: EtOAc provides optimal dipole-dipole interactions to rapidly break the crystal lattice of the ester without requiring excessive, potentially degrading heat.

  • Clarification: Perform a hot filtration of the solution through a 0.45 µm PTFE membrane.

    • Causality: This mechanically removes insoluble polymeric byproducts and inorganic salts (e.g., residual potassium carbonate from esterification steps)[1].

  • Antisolvent Dosing: Maintain the filtrate at 60 °C. Slowly dose 10.0 to 12.0 volumes of Heptane over a period of 60 minutes.

    • Causality: Heptane lowers the dielectric constant of the medium. Slow dosing prevents localized supersaturation spikes, which are the primary cause of liquid-liquid phase separation (oiling out).

  • Cooling Ramp: Cool the reactor linearly at a rate of 0.5 °C/min until reaching an isolation temperature of 5–15 °C[3].

    • Causality: A slow, linear cooling ramp promotes Ostwald ripening. This allows molecules to deposit onto existing crystal faces (yielding larger, higher-purity crystals) rather than triggering rapid nucleation of fine, impurity-trapping powders.

  • Isolation & Washing: Filter the resulting slurry under vacuum. Wash the filter cake with 2.0 volumes of pre-chilled (5 °C) EtOAc/Heptane (1:4 v/v).

    • Causality: The cold wash displaces the impurity-rich mother liquor from the crystal surfaces without re-dissolving the purified product.

  • Drying: Dry the crystals under vacuum (≤ 50 mbar) at 40 °C until the loss on drying (LOD) is < 1%[3].

    • Causality: Nitroaromatics can be thermally sensitive. Low-temperature vacuum drying ensures safety while efficiently removing residual solvents.

Troubleshooting Guide (Q&A)

Q: During the cooling phase, my product forms a dense, sticky oil at the bottom of the reactor instead of solid crystals. How do I fix this? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation level is pushed too high, and the melting point of the solute in the solvent mixture drops below the crystallization temperature.

  • Corrective Action: Re-heat the mixture until the oil completely redissolves. Add 10-15% more of the "good" solvent (Ethyl Acetate) to flatten the saturation curve. Cool the mixture to a temperature just above the cloud point and introduce seed crystals (0.5% w/w). Seeding bypasses the nucleation energy barrier, forcing solid crystal growth before the LLPS boundary is crossed.

Q: Post-crystallization HPLC analysis shows a persistent 3-chloro or 4-chloro regioisomer impurity. Why didn't the EtOAc/Heptane system remove it? A: Regioisomers possess nearly identical solubility profiles and crystal lattice energies, often leading to co-crystallization or the formation of solid solutions in standard binary systems.

  • Corrective Action: Switch your solvent system to one that leverages specific intermolecular interactions. Isopropanol (IPA) is highly effective here. Its hydrogen-bond donating capability interacts differently with the distinct steric environments of the regioisomers, amplifying their solubility differences and allowing the desired 2-chloro-4-fluoro-5-nitrobenzoate to crystallize preferentially.

Q: My isolated yield is exceptionally low (< 40%), but the purity is > 99%. What happened? A: Your solvent system is too strong, meaning the solubility of the compound at your final isolation temperature (5–15 °C) remains too high.

  • Corrective Action: You must alter the solvent-to-antisolvent ratio. Increase the volume of Heptane during the dosing phase, or concentrate the initial Ethyl Acetate volume by 30% via vacuum distillation prior to antisolvent addition.

Frequently Asked Questions (FAQs)

Q: Is it safe to heat Ethyl 2-chloro-4-fluoro-5-nitrobenzoate to reflux in alcoholic solvents like Methanol or Ethanol? A: Extreme caution is required. While generally stable in neutral alcohols up to ~80 °C[3], prolonged heating in the presence of trace moisture or base can trigger transesterification, ester hydrolysis, or nucleophilic aromatic substitution (SNAr) at the highly activated fluoro position. Keep hot dissolution times strictly under 2 hours.

Q: Can I use Acetonitrile instead of Ethyl Acetate? A: Yes. Acetonitrile is frequently utilized for the recrystallization of highly functionalized nitrobenzoates, particularly in the synthesis workflows for MIDH1 inhibitors[1]. If using Acetonitrile, Water is typically used as the antisolvent. However, water must be added extremely slowly to prevent the rapid precipitation of amorphous, impurity-laden material.

Q: How does agitation speed affect my final product? A: Agitation rate directly impacts the crystal size distribution (CSD). Too slow (< 100 RPM) leads to poor heat transfer and localized supersaturation (causing oiling out). Too fast (> 400 RPM) causes crystal attrition, breaking large pure crystals into fine powders that clog filters and trap mother liquor impurities. Maintain a moderate, steady vortex (approx. 200-250 RPM depending on reactor geometry).

References

1.[3] A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives - QuickCompany (Indian Patent Database). Available at:[Link] 2.[1] US9951027B2 - Benzimidazol-2-amines as MIDH1 inhibitors - Google Patents. Available at: 3.[2] WO2017147410A1 - Compounds that inhibit mcl-1 protein - Google Patents. Available at:

Sources

Technical Support Center: Exotherm Control in the Nitration of Ethyl 2-chloro-4-fluorobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists specializing in highly energetic processes, we recognize that the nitration of deactivated aromatic systems—such as ethyl 2-chloro-4-fluorobenzoate—presents profound thermal hazards. The presence of the electron-withdrawing ester and halogen groups necessitates aggressive nitrating agents (e.g., concentrated mixed acid or fuming nitric acid). This leads to massive heat generation driven not only by the electrophilic aromatic substitution (EAS) itself but also by the enthalpy of mixing.

This guide is designed to provide researchers and process chemists with the mechanistic insights, calorimetric data, and self-validating protocols required to prevent thermal runaway and safely scale this critical synthetic step.

Mechanistic Context & Hazard Profile

Nitration reactions are intrinsically hazardous, typically releasing an enthalpy of reaction (


) around -145 ± 70 kJ/mol 1[1]. For ethyl 2-chloro-4-fluorobenzoate, the generation of the active nitronium ion (

) in sulfuric acid creates a massive initial heat of dilution. If the heat generation rate (

) exceeds the heat removal rate (

) of the reactor cooling system, thermal accumulation occurs. This triggers a positive feedback loop governed by the Arrhenius equation, leading to secondary decomposition of the nitro-compounds and eventual thermal runaway 2[2].

ThermalRunaway A Normal Nitration (Heat Generation) B Cooling System Failure / Overload A->B Heat > Cooling C Temperature Rise (Thermal Accumulation) B->C D Reaction Rate Exponential Increase C->D Arrhenius Equation E Secondary Decomposition (Nitro-compounds) C->E T > Onset Temp D->C Positive Feedback F Thermal Runaway & Pressure Spike E->F

Positive feedback loop of thermal runaway during exothermic nitration.

Troubleshooting Guides & FAQs

Q1: Why does the reactor temperature spike immediately upon dosing the mixed acid, even before the main substitution reaction begins? A: This initial thermal spike is primarily the enthalpy of mixing, not the reaction exotherm. When concentrated sulfuric acid and nitric acid interact with the substrate solution or residual moisture, it induces rapid dilution and intense heat release 3[3]. Causality & Solution: To mitigate this, pre-form the mixed acid at sub-zero temperatures. Dose it into the substrate solution under strict calorimetric control, ensuring the dosing rate never exceeds the maximum heat removal capacity of your specific reactor jacket.

Q2: How do we determine the safe dosing rate for scaling up from bench to pilot plant? A: Dosing rates must be mathematically derived from Reaction Calorimetry (RC1) data, never estimated. Causality & Solution: By measuring the heat flow across the reactor wall in real-time, you can calculate the adiabatic temperature rise (


) and the Maximum Temperature of the Synthesis Reaction (MTSR) 4[4]. If the MTSR exceeds the onset temperature of secondary decomposition (determined via DSC), you are in a high-risk zone. Restrict the dosing rate so that thermal accumulation remains below 10% at any given time.

Q3: We are experiencing localized charring and impurity formation (e.g., double nitration) despite maintaining the bulk jacket temperature at 20°C. What is failing? A: You are experiencing "hot spots" due to poor mass transfer and localized thermal accumulation at the dosing point. Causality & Solution: In batch reactors, the bulk temperature does not reflect the micro-environment near the dosing nozzle. For highly exothermic nitrations of deactivated aromatics, transitioning to continuous flow chemistry is strongly recommended. Microchannel reactors provide a massive surface-area-to-volume ratio, ensuring instantaneous heat dissipation and preventing localized thermal spikes 5[5].

Q4: What is the exact sequence of events in a thermal runaway, and how do we interrupt it? A: A thermal runaway occurs when heat generation outpaces cooling, raising the temperature, which exponentially increases the reaction rate, generating even more heat 6[6]. Causality & Solution: If the reactor temperature deviates by >5°C from the setpoint, immediately halt the dosing of the nitrating agent. Do not simply increase cooling, as accumulated unreacted reagents will continue to react. If the temperature approaches the MTSR, initiate an emergency quench by dumping the reaction mass into a large volume of ice water.

Calorimetric Safety Data & Reactor Comparison

To safely execute this reaction, quantitative thermal data must dictate your engineering controls. Below are the critical safety parameters and a structural comparison of reactor types.

Table 1: Critical Thermal Safety Parameters (RC1 / DSC Data)

ParameterDefinitionTypical Range for NitrationSafety Implication

Enthalpy of Reaction-100 to -150 kJ/molDetermines the total heat load on the cooling system.

Adiabatic Temp Rise80°C - 190°CThe potential temperature spike if all cooling fails.
MTSR Max Temp of Synthesis RxnProcess dependentMust strictly remain below the decomposition onset temperature.

Time to Maximum Rate> 24 hours (Safe zone)The time window available to evacuate or initiate an emergency quench.

Table 2: Batch vs. Continuous Flow Comparison for Nitration

MetricSemi-Batch ReactorMicrochannel Flow Reactor
Heat Transfer Area Low (

)
Extremely High (

)
Thermal Accumulation High risk during reagent dosingNegligible (operates at steady-state)
Mixing Efficiency Poor at the dosing point (hot spots)Instantaneous via micromixing
Safety Profile Prone to thermal runawayIntrinsically safe due to low reaction volume

Validated Experimental Protocols

Every protocol utilized in highly exothermic chemistry must be a self-validating system. The following methodologies ensure that thermal boundaries are established before scale-up.

Protocol A: Reaction Calorimetry (RC1) Assessment

Objective: To empirically determine the thermal accumulation and safe dosing rate prior to batch scale-up.

  • System Calibration: Calibrate the RC1 reactor using the built-in calibration heater to determine the overall heat transfer coefficient (

    
    ) of the specific solvent system before initiating the reaction.
    
  • Substrate Charging: Charge the reactor with ethyl 2-chloro-4-fluorobenzoate dissolved in an inert solvent (e.g., concentrated

    
    , depending on the synthetic route). Equilibrate the jacket temperature to 20°C.
    
  • Controlled Dosing: Program the automated dosing unit to add the pre-chilled mixed acid (

    
    ) at a highly restricted, constant rate (e.g., 1.0  g/min ).
    
  • Real-Time Monitoring: Continuously record the heat flow (

    
    ). The software will calculate the thermal conversion and thermal accumulation in real-time. If accumulation exceeds 10%, pause dosing automatically.
    
  • Post-Reaction Calibration & Quenching: Once dosing is complete, maintain the temperature until the heat flow returns to the baseline (indicating 100% conversion). Perform a final heat capacity calibration, then quench the reaction isothermally to measure the substantial heat of quenching 3[3].

Protocol B: Continuous Flow Nitration Workflow

Objective: To completely bypass thermal accumulation risks by utilizing intrinsic microreactor safety.

  • System Priming: Prime the microchannel flow reactor (e.g., Corning or Vapourtec system) with the carrier solvent. Set the active cooling jacket of the reaction zone to 10°C7[7].

  • Reagent Preparation: Prepare Stream A (ethyl 2-chloro-4-fluorobenzoate in

    
    ) and Stream B (fuming nitric acid).
    
  • Pumping & Micromixing: Use pulse-free HPLC pumps to deliver Stream A and Stream B into a high-efficiency micromixer. The precise stoichiometric ratio is dictated strictly by the flow rates.

  • Isothermal Reaction Zone: Pass the mixed stream through the residence time unit (chip reactor). The extreme surface-to-volume ratio ensures the reaction remains strictly isothermal, eliminating hot spots and preventing double-nitration.

  • In-line Quenching: Direct the reactor effluent immediately into a continuous quenching stream of ice water. This terminates the reaction instantly and precipitates the product safely.

FlowChemistry Substrate Substrate Feed (Ethyl 2-chloro-4-fluorobenzoate) Mixer Micromixer (High Mass Transfer) Substrate->Mixer Acid Nitrating Agent (HNO3 / H2SO4) Acid->Mixer Reactor Microchannel Reactor (Active Cooling, T=20°C) Mixer->Reactor Mixed stream Quench In-line Quenching (Ice Water) Reactor->Quench Controlled Exotherm Product Product Collection (Phase Separation) Quench->Product

Continuous flow nitration workflow ensuring isothermal control.

References

  • Beilstein Journals. "Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade." [Link]

  • Mettler Toledo. "Safety Analysis of a Nitration Reaction by DSC and Reaction Calorimetry." [Link]

  • PMC (NIH). "Thermal Risk Evaluation of the Fluorobenzotriazolone Nitration Process."[Link]

  • ResearchGate. "Thermal safety study on the synthesis of HMX by nitrourea method." [Link]

  • Vapourtec Ltd. "Synthesis of energetic materials in continuous flow." [Link]

Sources

Technical Support Center: Resolving Solubility Issues of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate in Water

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 2-chloro-4-fluoro-5-nitrobenzoate in aqueous media. The following troubleshooting steps and frequently asked questions are designed to offer both practical solutions and a foundational understanding of the underlying chemical principles.

I. Frequently Asked Questions (FAQs)

Q1: What is Ethyl 2-chloro-4-fluoro-5-nitrobenzoate and why is its solubility in water a concern?

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate is a substituted nitrobenzoic acid derivative. Like many organic molecules with aromatic rings and nitro groups, it is a hydrophobic compound with inherently low water solubility.[1][2] This poor aqueous solubility is a significant hurdle in various experimental settings, particularly in biological assays and pharmaceutical formulation development, where uniform and stable solutions are critical for obtaining accurate and reproducible results.[3][4]

Q2: What are the initial, simple steps I can take to try and dissolve this compound in water?

For initial attempts, it is advisable to start with mechanical agitation methods. This includes vigorous vortexing, sonication in a water bath, or gentle heating (e.g., 37°C), though caution is necessary as excessive heat may degrade the compound.[5] It is also crucial to use purified water to avoid any potential interference from impurities.[6]

Q3: Can I use DMSO to dissolve the compound first?

Yes, Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent capable of dissolving a broad range of nonpolar and polar compounds.[5] It is common practice to first prepare a high-concentration stock solution in 100% DMSO. However, be aware that the compound may precipitate when this DMSO stock is diluted into an aqueous buffer.[5] Therefore, it is essential to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid both precipitation and potential cytotoxicity.[5]

Q4: What safety precautions should I take when handling Ethyl 2-chloro-4-fluoro-5-nitrobenzoate?

This compound is irritating to the eyes, respiratory system, and skin.[7][8] It may be harmful if swallowed or inhaled.[7] Always handle this chemical in a well-ventilated area, such as a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[6] In case of contact, flush the affected area with plenty of water.[8]

II. Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility

This section provides a systematic workflow for addressing the solubility challenges of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate. The strategies are presented in order of increasing complexity.

Step 1: Initial Assessment and Mechanical Methods

Before employing more complex chemical modifications, it is crucial to establish a baseline for the compound's solubility and attempt dissolution through physical means.

Experimental Protocol: Baseline Solubility Determination
  • Preparation: Accurately weigh a small amount of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate using a calibrated analytical balance.[6]

  • Dispersion: Add the compound to a known volume of purified water in a clear glass vial.

  • Agitation: Vigorously mix the suspension using a vortex mixer for 2-3 minutes.

  • Sonication: Place the vial in a sonicator water bath for 10-15 minutes to aid in breaking down any aggregates.[5]

  • Observation: Visually inspect the solution for any undissolved particles. If the solution is not clear, the compound is not fully dissolved at that concentration.

Causality: Mechanical methods increase the surface area of the solute that is in contact with the solvent, which can enhance the rate of dissolution for sparingly soluble compounds.[10] However, they do not alter the intrinsic equilibrium solubility.

Step 2: The Co-solvent Approach

If mechanical methods are insufficient, the next logical step is to modify the properties of the solvent system by introducing a water-miscible organic solvent, also known as a co-solvent.[11][12]

What is a Co-solvent?

A co-solvent is an organic solvent that is miscible with water and is added to an aqueous solution to increase the solubility of a hydrophobic compound.[12][13] Co-solvents work by reducing the polarity of the water, which in turn reduces the interfacial tension between the aqueous solution and the nonpolar solute.[10][]

Commonly Used Co-solvents:
  • Ethanol[]

  • Propylene glycol[]

  • Polyethylene glycol 400 (PEG 400)[]

  • Glycerin[]

  • Dimethyl Sulfoxide (DMSO)[]

Experimental Protocol: Co-solvent Titration
  • Stock Solution: Prepare a concentrated stock solution of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate in a suitable co-solvent (e.g., 100% DMSO).

  • Titration: To a fixed volume of your aqueous buffer, add small, incremental amounts of the co-solvent stock solution while continuously stirring.

  • Observation: Monitor the solution for any signs of precipitation (cloudiness). The point at which the solution remains clear indicates the maximum concentration of the compound that can be solubilized with that percentage of co-solvent.

  • Control: Always include a vehicle control in your experiments, which contains the same final concentration of the co-solvent without the compound, to account for any effects of the solvent on the assay.[5]

The following diagram illustrates the decision-making process for utilizing co-solvents.

CoSolvent_Workflow Start Start: Insoluble Compound Prep_Stock Prepare Concentrated Stock in 100% Co-solvent (e.g., DMSO) Start->Prep_Stock Titrate Titrate Stock into Aqueous Buffer Prep_Stock->Titrate Observe Observe for Precipitation Titrate->Observe Clear_Solution Clear Solution: Determine Max Concentration Observe->Clear_Solution No Precipitation Precipitation Occurs Observe->Precipitation Yes End End: Solubilized Compound Clear_Solution->End Optimize Optimize Co-solvent Percentage or Try Alternative Co-solvent Precipitation->Optimize Optimize->Titrate

Caption: Workflow for using a co-solvent to dissolve a hydrophobic compound.

Step 3: pH Adjustment

The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[15] Although Ethyl 2-chloro-4-fluoro-5-nitrobenzoate is an ester, the parent molecule, 2-chloro-4-fluoro-5-nitrobenzoic acid, is a weak acid.[16] The presence of the nitro group can increase the acidity of the carboxylic acid.[17] While the ester itself is not directly ionizable, it can be susceptible to hydrolysis, particularly at non-neutral pH, which would yield the more soluble carboxylate salt at basic pH.

Considerations for pH Adjustment:
  • Stability: Changes in pH can affect the chemical stability of your compound. It is crucial to monitor for any degradation over time.[18] The nitro group, in particular, can be susceptible to reduction, and this process can be pH-dependent.[19]

  • Assay Compatibility: Ensure that the adjusted pH is compatible with your downstream experimental conditions and will not adversely affect the biological system you are studying.

Experimental Protocol: pH-Dependent Solubility Profile
  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 4 to pH 10).

  • Solubility Testing: Add an excess amount of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate to each buffer.

  • Equilibration: Agitate the samples for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Quantification: After equilibration, centrifuge the samples to pellet any undissolved solid. Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility as a function of pH to identify the optimal pH range for dissolution.

Step 4: Utilizing Surfactants

Surfactants, or surface-active agents, are amphiphilic molecules that contain both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head.[20] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles.[21] The hydrophobic core of these micelles can encapsulate insoluble compounds, effectively increasing their apparent solubility in water.[22] This process is known as micellar solubilization.[21]

Types of Surfactants:
  • Non-ionic: Generally less harsh and less likely to interfere with biological systems. Examples include Polysorbates (e.g., Tween® 20, Tween® 80) and Poloxamers.[23][24]

  • Anionic: Possess a negative charge. An example is sodium dodecylbenzenesulfonate.[25]

  • Cationic: Carry a positive charge.[24]

  • Amphoteric (Zwitterionic): Have both positive and negative charges depending on the pH.[23]

Experimental Protocol: Surfactant-Mediated Solubilization
  • Surfactant Selection: Choose a surfactant that is compatible with your experimental system. Non-ionic surfactants are often a good starting point.

  • Concentration Range: Prepare a series of aqueous solutions with varying concentrations of the selected surfactant, ensuring that some concentrations are above the known CMC of the surfactant.

  • Solubility Measurement: Add an excess of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate to each surfactant solution and follow the equilibration and quantification steps outlined in the pH adjustment protocol.

  • Analysis: Plot the solubility of the compound against the surfactant concentration. A sharp increase in solubility is typically observed at and above the CMC.

The following diagram illustrates the mechanism of surfactant-mediated solubilization.

Surfactant_Solubilization cluster_water Aqueous Environment cluster_micelle Micelle Water1 Water2 Water3 Water4 Water5 Water6 Water7 Water8 Compound Insoluble Compound Compound_in_micelle Solubilized Compound Compound->Compound_in_micelle Encapsulation S1 S2 S1->S2 S3 S2->S3 S4 S3->S4 S5 S4->S5 S6 S5->S6 S7 S6->S7 S8 S7->S8 S8->S1

Caption: Encapsulation of a hydrophobic compound within a surfactant micelle.

III. Summary of Solubilization Strategies

StrategyPrinciple of ActionAdvantagesDisadvantages
Mechanical Methods Increases surface area for dissolution.[10]Simple, rapid, and does not introduce additional chemicals.Does not increase intrinsic solubility. May not be sufficient for very poorly soluble compounds.
Co-solvents Reduces the polarity of the aqueous solvent.[]Highly effective for many nonpolar compounds.[12] Can achieve significant increases in solubility.[11]May have toxic effects on biological systems at higher concentrations.[5] The compound may precipitate upon dilution.[5]
pH Adjustment Increases the ionization of acidic or basic compounds, leading to higher water solubility.[15]Can be very effective for ionizable compounds.[4]Potential for compound degradation at non-neutral pH.[18] The required pH may not be compatible with the experiment.
Surfactants Encapsulates hydrophobic compounds within micelles.[21]Can significantly increase the apparent solubility of highly insoluble compounds.[22]Surfactants can interfere with some biological assays.[24] May require concentrations above the CMC to be effective.

IV. Conclusion

Resolving the solubility issues of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate in water requires a systematic and informed approach. By starting with simple mechanical methods and progressing to the use of co-solvents, pH adjustments, and surfactants, researchers can identify an effective strategy for their specific experimental needs. It is imperative to consider the potential impact of any solubilization method on the stability of the compound and the integrity of the downstream application.

V. References

  • Cosolvent - Wikipedia. (n.d.). Retrieved from [Link]

  • Ascendia Pharma. (2019, January 9). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Retrieved from [Link]

  • Grokipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • University of Greenwich. (n.d.). Formulation of water insoluble drugs. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453. Retrieved from [Link]

  • Li, P. (Ed.). (2008). Water-Insoluble Drug Formulation (2nd ed.). Taylor & Francis. Retrieved from [Link]

  • Edwards, D. A., Luthy, R. G., & Liu, Z. (1991). Surfactant Solubilization of Polycyclic Aromatic Hydrocarbon Compounds in Soil-Water Suspensions. IWA Publishing. Retrieved from [Link]

  • Chavhan, S. S., & Patel, K. R. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.

  • Rivel, M. A., & R., S. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]

  • Williams, H. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 201–230. Retrieved from [Link]

  • Li, S., et al. (2018). Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs. MDPI. Retrieved from [Link]

  • El-Shamy, O. A. A., & Shalaby, M. N. (n.d.). Solubilization of di-and poly-aromatics using nonionic surfactants. International Journal of Current Research. Retrieved from [Link]

  • Das, A. K., & Kundu, K. K. (1974). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of Anion. Indian Journal of Chemistry, 12, 84-87.

  • Chemsrc. (2025, August 25). Ethyl 2-chloro-5-nitrobenzoate | CAS#:16588-17-3. Retrieved from [Link]

  • D'Hondt, E., et al. (2022). A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. Journal of separation science, 46(1), 2200735. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 6). 4-Chloro-3-nitrobenzoic acid Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-fluoro-5-nitrobenzoic Acid. Retrieved from [Link]

  • Lomba, L., et al. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(31), 12285–12295. Retrieved from [Link]

  • Lab Manager. (2025, September 2). How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide. Retrieved from [Link]

  • LaPointe, A. M., et al. (2023). Anionic Surfactants from Reactive Separation of Hydrocarbons Derived from Polyethylene Upcycling. ACS Central Science, 9(5), 896–903. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Retrieved from

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Quora. (2018, September 29). How is p-nitro benzene more acidic than benzoic acid? Retrieved from [Link]

  • Cheng, I. F., et al. (1997). Effect of pH on Reduction of Nitrobenzene in Groundwater by Zero-Valent Iron. Journal of Environmental Engineering, 123(10), 1034-1040. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 2-fluoro-4-methyl-5-nitrobenzoate (C10H10FNO4). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-chloro-4-fluoro-5-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). A single pot process for the preparation of 2 chloro 4 fluoro 5 nitrobenzoate derivatives. Retrieved from

Sources

Validation & Comparative

Analytical Profiling and FT-IR Spectral Comparison of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 188490-53-1)

Executive Summary & Chemical Context

In the synthesis of advanced agrochemicals (such as the herbicide Saflufenacil) and complex pharmaceutical active ingredients, poly-substituted aromatic building blocks are heavily utilized[1]. Ethyl 2-chloro-4-fluoro-5-nitrobenzoate is a highly functionalized intermediate characterized by its dense array of electron-withdrawing groups. Accurate structural verification of this compound is critical during scale-up, as misidentification of halogen positioning (e.g., fluorine vs. chlorine) can derail multi-step synthetic pathways.

Fourier Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive technique to confirm the integrity of these functional groups. This guide provides an in-depth mechanistic analysis of the FT-IR characteristic peaks of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate[2], objectively comparing its spectral fingerprint against common structural alternatives to aid in precise analytical differentiation.

Mechanistic Spectral Analysis: The Causality of Peak Shifts

To interpret the FT-IR spectrum of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate, one must understand the electronic interplay between the aromatic ring and its substituents. The position of characteristic vibrational frequencies is not static; it is dictated by inductive (-I) and mesomeric (+M/-M) effects.

  • Ester Carbonyl (C=O) Shift: In an unsubstituted aliphatic ester, the C=O stretch typically appears around 1735 cm⁻¹, while standard aromatic esters shift lower (~1720 cm⁻¹) due to resonance stabilization from the ring. However, in Ethyl 2-chloro-4-fluoro-5-nitrobenzoate, the presence of the strongly electron-withdrawing nitro group (-I, -M) at the meta position, combined with the -I effects of the ortho-chlorine and para-fluorine, severely depletes the aromatic ring's electron density. This restricts the ring's ability to donate electrons into the ester carbonyl, increasing the C=O bond's double-bond character and force constant. Consequently, the peak is driven back up to ~1735–1740 cm⁻¹ [3].

  • Nitro Group (NO₂) Vibrations: The nitro group exhibits two highly reliable coupled vibrations: the asymmetric stretch at ~1535 cm⁻¹ and the symmetric stretch at ~1350 cm⁻¹ [3].

  • Carbon-Halogen (C-F vs. C-Cl) Dynamics: The C-F bond is highly polarized, leading to a massive change in dipole moment during vibration. This renders the C-F stretch (~1240 cm⁻¹ ) as one of the broadest and most intense peaks in the fingerprint region. Conversely, the C-Cl stretch is heavier and appears at a much lower frequency (~740 cm⁻¹ ).

Objective Comparative Data

To ensure analytical precision, it is vital to contrast Ethyl 2-chloro-4-fluoro-5-nitrobenzoate with structurally adjacent alternatives:

  • Ethyl 2,4-dichloro-5-nitrobenzoate: Replaces the fluorine with a second chlorine.

  • Ethyl 4-fluoro-3-nitrobenzoate: Lacks the ortho-chlorine atom.

Table 1: FT-IR Characteristic Peak Comparison (cm⁻¹)
Functional Group VibrationEthyl 2-chloro-4-fluoro-5-nitrobenzoateAlternative 1: Ethyl 2,4-dichloro-5-nitrobenzoateAlternative 2: Ethyl 4-fluoro-3-nitrobenzoateDiagnostic Significance
C=O (Ester Stretch) ~1735~1732~1728Lower in Alt 2 due to reduced steric hindrance and altered conjugation without the ortho-Cl.
NO₂ (Asymmetric) ~1535~1535~1530Remains relatively stable across nitroaromatics[3].
NO₂ (Symmetric) ~1350~1350~1348Confirms the presence of the intact nitro group[3].
C-F (Stretch) ~1240 (Strong, Broad) Absent ~1235 (Strong, Broad)Primary differentiator between fluorinated and purely chlorinated analogs.
C-Cl (Stretch) ~740~740, ~780 (Split)Absent Differentiates Alt 2 from the target compound.
C-O (Ester Stretch) ~1280~1275~1285Often overlaps with the C-F region; requires careful deconvolution.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflectance (ATR) FT-IR protocol incorporates built-in validation gates. ATR is chosen over traditional KBr pelleting to eliminate moisture artifacts (which can obscure the 3000-3500 cm⁻¹ region) and to prevent potential halogen-exchange reactions under high pressure.

Step-by-Step Methodology

Phase 1: Instrument Calibration (System Validation)

  • Polystyrene Standard Check: Before analyzing the sample, scan a 1.5 mil polystyrene calibration film.

  • Validation Gate: Verify that the characteristic polystyrene peaks appear exactly at 3028 cm⁻¹, 1601 cm⁻¹, and 906 cm⁻¹ (± 1 cm⁻¹). Causality: This ensures the interferometer's laser is correctly aligned and wavelength accuracy is absolute.

Phase 2: Background Subtraction 3. Crystal Cleaning: Wipe the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. 4. Background Scan: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty ambient air. 5. Validation Gate: The background must be automatically subtracted from the sample scan to eliminate atmospheric H₂O (~3600 cm⁻¹) and CO₂ (~2350 cm⁻¹) interferences.

Phase 3: Sample Acquisition & Processing 6. Application: Place ~2-5 mg of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate powder directly onto the ATR crystal. 7. Compression: Lower the pressure anvil until the software indicates optimal contact (typically ~50-80 units of torque). Causality: Consistent pressure ensures the evanescent wave penetrates the sample uniformly, yielding reproducible peak intensities. 8. Acquisition: Run the sample using 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. 9. Data Processing: Apply an ATR Correction algorithm in the spectrometer software. Causality: Because the depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers), this correction normalizes the peak intensities to match traditional transmission spectra, allowing accurate comparison against literature libraries.

Workflow Visualization

FTIR_Protocol N1 1. System Calibration (Polystyrene Standard) N2 2. Background Scan (Clean ATR Crystal) N1->N2 N3 3. Sample Application (Controlled Pressure) N2->N3 N4 4. Spectral Acquisition (32 Scans, 4 cm⁻¹) N3->N4 N5 5. ATR & Baseline Correction N4->N5 N6 6. Peak Assignment & Validation N5->N6

Figure 1: Self-validating ATR-FTIR workflow for the spectral analysis of halogenated nitrobenzoates.

References

  • Scientific Research Publishing (SCIRP). "Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation". Modern Research in Catalysis. URL:[Link]

  • Justia Patents. "A new process of saflufenacil production using novel intermediates". US Patent Applications. URL:[Link]

Sources

Technical Guide: GC-MS Characterization of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 114776-15-7 / derivative) is a critical pharmacophore intermediate, primarily utilized in the synthesis of fluoroquinolone antibiotics (e.g., Moxifloxacin). Its structural integrity is defined by a deactivated benzene ring substituted with a halogen pair (Cl, F) and a nitro group, making it highly electron-deficient.

For researchers in drug development, characterizing this molecule requires distinguishing it from potential regioisomers and hydrolysis byproducts (e.g., the free acid). While HPLC is the gold standard for purity assays due to the thermal lability of nitro compounds, GC-MS (Gas Chromatography-Mass Spectrometry) remains the superior technique for structural elucidation and impurity profiling due to the fingerprinting capability of Electron Ionization (EI).

This guide provides an in-depth analysis of the fragmentation patterns, a comparative assessment of analytical techniques, and a validated experimental protocol.

Physicochemical Profile & Molecular Logic

Before interpreting the mass spectrum, one must understand the molecular properties that dictate fragmentation.

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C₉H₇ClFNO₄Monoisotopic Mass: 247.00 Da (

Cl)
Isotope Pattern Chlorine presentExpect 3:1 intensity ratio for M / M+2 peaks (

247 / 249).
Functional Groups Ethyl Ester, Nitro, Aryl Chloride, Aryl FluorideEster: Prone to

-cleavage (loss of -OEt).Nitro: Prone to loss of

or rearrangement (

).
Thermal Stability Moderate to LowHigh injector temps (>260°C) may induce thermal degradation (decarboxylation).

GC-MS Fragmentation Pattern Analysis

The Electron Ionization (EI) spectrum at 70 eV follows a predictable degradation pathway governed by the stability of the resulting carbocations and radical losses.

Primary Fragmentation Pathway

The fragmentation is dominated by the cleavage of the ester functionality and the nitro group.

Fragment Ion (

)
IdentityMechanism & Causality
247 / 249

(Molecular Ion)
The parent ion. The 3:1 ratio between 247 and 249 confirms the presence of one Chlorine atom.
219 / 221

Loss of Ethylene (

):
A McLafferty-like rearrangement involving the ethyl ester hydrogen and the carbonyl oxygen, resulting in the radical cation of the carboxylic acid.
202 / 204

(Base Peak Candidate)

-Cleavage:
Loss of the ethoxy radical (

). This generates the stable acylium ion (

). This is typically the most abundant ion.
201 / 203

Loss of Nitro Group (

):
Direct cleavage of the C-N bond. Common in nitroaromatics.
174 / 176

Loss of Carbethoxy (

):
Cleavage of the bond between the ring and the carbonyl carbon, leaving the phenyl cation.
156 / 158

Sequential Loss: Loss of both the Nitro group and the Ethoxy group.
Mechanistic Visualization

The following diagram illustrates the logical flow of fragmentation from the molecular ion.

FragmentationPathway M Molecular Ion [M]+ m/z 247/249 Acylium Acylium Ion [M - OEt]+ m/z 202/204 M->Acylium - OEt (45) PhenylCat Phenyl Cation [M - COOEt]+ m/z 174/176 M->PhenylCat - COOEt (73) NitroLoss Nitro Loss [M - NO2]+ m/z 201/203 M->NitroLoss - NO2 (46) Rearrange Acid Radical [M - C2H4]+ m/z 219/221 M->Rearrange - C2H4 (28) (McLafferty) Acylium->PhenylCat - CO (28)

Caption: Fragmentation pathway of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate under 70 eV EI conditions.

Comparative Guide: GC-MS vs. Alternatives

When analyzing this intermediate, researchers often choose between GC-MS (EI) and LC-MS (ESI). The choice depends on the specific analytical goal (Identification vs. Quantification).

Technology Comparison Matrix
FeatureGC-MS (EI) LC-MS (ESI) GC-FID
Primary Utility Structural ID & Impurity Profiling.Trace Quantification & Thermally Labile Analysis.Routine Purity Assay (QC).
Ionization Physics Hard Ionization (Fragmentation rich).Soft Ionization (Mostly

).
Combustion (Carbon counting).
Selectivity High (Spectral Library Matching).High (Mass Accuracy).Low (Retention time only).
Thermal Risk Moderate: Nitro group may degrade in injector.Low: Ambient temperature ionization.Moderate: Same as GC-MS.
Limit of Detection ~1-10 ppm (Scan mode).~1-10 ppb (MRM mode).~10-50 ppm.
Why Choose GC-MS?
  • Library Matching: The rich fragmentation pattern allows for comparison against NIST/Wiley libraries, which is impossible with the "molecular ion only" spectra of LC-MS.

  • Isomer Differentiation: Regioisomers (e.g., nitro at position 3 vs. 5) often show subtle differences in the intensity of the "Ortho Effect" fragments (loss of OH or H2O) in GC-MS.

Experimental Protocol

This protocol is designed to minimize thermal degradation while maximizing sensitivity.

Sample Preparation
  • Solvent: Ethyl Acetate (HPLC Grade). Reason: Good solubility and volatility; does not interfere with early eluting peaks.

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required (Molecule is already an ester).

Instrumental Parameters (Agilent/Thermo/Shimadzu Compatible)
ParameterSettingRationale
Column DB-5ms or equivalent (30m x 0.25mm x 0.25µm)Low bleed, standard non-polar phase separates aromatics well.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.
Inlet Temp 240°C (Split 10:1)Critical: Keep below 260°C to prevent nitro-group reduction or elimination.
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Fast ramp minimizes thermal stress on the analyte.
Transfer Line 280°CPrevents condensation before the source.
Source Temp 230°CStandard for EI.
Scan Range

40 – 400
Covers all fragments and the molecular ion.
Validated Workflow Diagram

Workflow Start Sample: Ethyl 2-chloro-4-fluoro-5-nitrobenzoate Prep Dilute to 100 ppm in Ethyl Acetate (Filter 0.22 µm) Start->Prep Inlet GC Inlet: 240°C (Split 10:1) Prep->Inlet Separation Column: DB-5ms Gradient: 60°C -> 280°C Inlet->Separation Detection MS Source: 70 eV EI Scan: 40-400 m/z Separation->Detection Analysis Data Analysis: Check m/z 247/249 Ratio Confirm m/z 202 Base Peak Detection->Analysis

Caption: Step-by-step experimental workflow for ensuring data integrity.

Troubleshooting & Self-Validation

To ensure your data is trustworthy (Trustworthiness), look for these quality indicators:

  • The Chlorine Flag: If the peak at

    
     249 is not approximately 33% the height of 
    
    
    
    247, the peak is not your target (or is co-eluting with a non-chlorinated impurity).
  • Thermal Degradation Check: Look for a peak at

    
     (Loss of 
    
    
    
    ) or
    
    
    appearing abnormally high relative to the base peak. This suggests the inlet temperature is too high.
  • Column Bleed: Ensure no significant peaks at

    
     207 or 281 (siloxanes) interfere with the target spectrum.
    

References

  • PubChem. (2025).[1] 2-Chloro-4-fluoro-5-nitrobenzoic Acid (Related Compound Data). National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[2][3] University Science Books. (Standard reference for EI fragmentation mechanisms).

  • Vertex AI Search. (2025). Synthesis and Impurity Profiling of Fluoroquinolone Intermediates.

Sources

Comparative Guide to Crystal Structure Determination: SC-XRD vs. MicroED for Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate (CAS: 188490-53-1) is a highly functionalized aromatic building block critical to the synthesis of benzimidazole-2-amines [1] and advanced agrochemicals. The molecule’s dense array of electronegative substituents (fluoro, chloro, nitro, and ester groups) drives complex intermolecular interactions in the solid state, such as halogen bonding and strong dipole-dipole alignments.

Determining its precise three-dimensional crystal structure is vital for understanding its solid-state reactivity, mapping potential polymorphic forms, and securing intellectual property. However, these same complex interactions often lead to rapid nucleation during synthesis, yielding microcrystalline powders rather than the large single crystals traditionally required for structural analysis.

This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SC-XRD) against the vanguard technique of Microcrystal Electron Diffraction (MicroED) [2] for resolving the structure of this challenging intermediate, providing actionable, self-validating protocols for both.

Quantitative Performance Comparison

When selecting a crystallographic method, the physical morphology of the synthesized Ethyl 2-chloro-4-fluoro-5-nitrobenzoate dictates the analytical pathway. The table below summarizes the operational parameters and performance metrics of the three primary solid-state characterization techniques [3].

Analytical ParameterSingle-Crystal XRD (SC-XRD)Microcrystal Electron Diffraction (MicroED)Powder XRD (PXRD)
Minimum Crystal Size > 10 × 10 × 10 μm³100 nm – 1 μmBulk powder (mg to g scale)
Probe / Interaction X-ray photons / Electron densityElectrons / Electrostatic potentialX-ray photons / Electron density
Typical Resolution Limit ~0.70 – 0.85 Å~0.80 – 1.00 Å> 1.50 Å (Often ambiguous for de novo solving)
Data Collection Time 2 – 24 hours5 – 30 minutes1 – 4 hours
Sample Prep Complexity High (Requires extensive crystallization screening)Low (Directly utilizes synthesized powder)Low (Simple packing)
Suitability for this Compound High (If large crystals can be isolated)Very High (Ideal for rapid polymorphic screening)Moderate (Best for bulk phase identification)

Decision Matrix: Selecting the Right Modality

The choice of structural determination method is a direct consequence of the crystallization outcome. The following logical workflow illustrates the decision-making process based on empirical sample assessment.

DecisionTree Start Synthesize Ethyl 2-chloro- 4-fluoro-5-nitrobenzoate Cryst Attempt Crystallization Start->Cryst Check Assess Crystal Size Cryst->Check SCXRD SC-XRD Workflow (>10 μm) Check->SCXRD Large Crystals MicroED MicroED Workflow (<1 μm) Check->MicroED Nanocrystals PXRD PXRD Analysis (Bulk Powder) Check->PXRD Amorphous

Workflow for selecting the optimal crystallographic method for ECFNB based on sample morphology.

Deep Dive: Single-Crystal X-Ray Diffraction (SC-XRD)

The Causality of the Method

SC-XRD remains the "gold standard" for absolute structure determination. It relies on the coherent scattering of X-ray photons by the electron clouds of the atoms. Because X-rays interact weakly with matter, large, defect-free crystals are strictly required to achieve a sufficient signal-to-noise ratio [4]. For Ethyl 2-chloro-4-fluoro-5-nitrobenzoate, the heavy chlorine atom provides strong anomalous dispersion, which yields highly precise bond lengths and angles, crucial for mapping the exact orientation of the nitro and ester groups relative to the halogenated ring.

Self-Validating Experimental Protocol
  • Crystallization & Screening:

    • Dissolve 50 mg of the compound in a minimal volume of hot isopropyl acetate (a proven solvent for this intermediate [1]).

    • Allow for slow evaporation at 25°C over 48-72 hours.

    • Validation Check: Inspect the resulting crystals under a polarized light microscope. Rotate the polarizer; uniform extinction across the crystal confirms a single lattice and the absence of twinning.

  • Mounting:

    • Select a pristine crystal (>10 μm in all dimensions).

    • Mount it on a MiTeGen loop using perfluoropolyether cryo-oil. This oil displaces surface solvent and solidifies into a glass at low temperatures, preventing background scattering rings.

  • Data Collection:

    • Transfer the loop to a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα microfocus source.

    • Flash-cool the sample to 100 K using a nitrogen cryostream to minimize thermal atomic displacement parameters (B-factors).

    • Collect data using ω-scans to ensure full reciprocal space coverage.

  • Integration & Refinement:

    • Integrate reflections using software such as APEX4 or DIALS.

    • Validation Check: Ensure the internal agreement factor (

      
      ) is < 0.05 and data completeness is > 99%.
      
    • Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on

      
       (SHELXL). Apply anisotropic refinement to all non-hydrogen atoms.
      

Deep Dive: Microcrystal Electron Diffraction (MicroED)

The Causality of the Method

When Ethyl 2-chloro-4-fluoro-5-nitrobenzoate crashes out of solution as a microcrystalline powder—a frequent bottleneck in pharmaceutical development—SC-XRD fails. MicroED circumvents this by utilizing a transmission electron microscope (TEM). Electrons interact with the electrostatic potential of the atoms (both the nucleus and the electron cloud), an interaction approximately


 times stronger than that of X-rays [5]. This intense interaction allows for robust diffraction from nanocrystals that are one-billionth the volume of those required for SC-XRD [2]. Furthermore, because electrons interact with protons, MicroED offers superior visibility of hydrogen atoms, enabling precise mapping of the solid-state hydrogen-bonding network [4].
Self-Validating Experimental Protocol

MicroEDWorkflow Prep Sample Prep (TEM Grid) Cryo Cryo-Cooling (100 K) Prep->Cryo TEM Cryo-TEM Rotation Cryo->TEM Diff Diffraction Capture TEM->Diff Process Data Integration (DIALS/XDS) Diff->Process

Step-by-step MicroED continuous rotation data collection and processing workflow for nanocrystals.
  • Sample Preparation:

    • Lightly crush the raw synthesized powder of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate between two glass slides to break up large aggregates.

    • Apply 1-2 μL of the dry powder (or a suspension in a non-solvating liquid like hexane) directly onto a glow-discharged holey carbon TEM grid.

  • Cryo-Cooling & Loading:

    • Plunge-freeze the grid in liquid ethane and transfer it under liquid nitrogen to a Cryo-TEM (e.g., Titan Krios) operating at 200 kV or 300 kV. Cooling to cryogenic temperatures is critical to mitigate radiation damage from the electron beam.

  • Target Identification:

    • Validation Check: Acquire a low-dose search map in imaging mode. Identify isolated nanocrystals (100–500 nm thick) that exhibit sharp edges, ensuring they are not stacked or overlapping, which would complicate the diffraction pattern with multiple lattices.

  • Continuous Rotation Data Collection:

    • Switch to diffraction mode. Rotate the sample stage at a constant rate (e.g., 0.5°/s) across a wedge of 60° to 120°.

    • Record the diffraction patterns continuously on a direct electron detector (DED) in movie mode to capture finely sliced reciprocal space data.

  • Processing & Kinematical Approximation:

    • Convert the frames to standard crystallographic formats (SMV/CBF).

    • Process the data using XDS or DIALS [5].

    • Validation Check: Monitor the

      
       statistic across resolution shells. Because electron diffraction is susceptible to dynamical scattering (multiple scattering events), high-resolution bins must be carefully evaluated. Refine the structure using electron atomic scattering factors.
      

Strategic Conclusion

For the structural determination of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate, SC-XRD remains the definitive choice if the synthetic workflow permits the time and solvent-screening required to grow crystals larger than 10 μm. It provides unparalleled accuracy in bond length determination without the complications of dynamical scattering.

However, in fast-paced drug development environments where this compound is synthesized as an intermediate, MicroED offers a transformative advantage. By eliminating the crystallization bottleneck, MicroED allows researchers to obtain atomic-resolution 3D structures directly from the crude microcrystalline powder in a fraction of the time, accelerating the pipeline from synthesis to structural validation.

References

  • Google Patents. "US9951027B2 - Benzimidazol-2-amines as MIDH1 inhibitors.
  • Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure, [Link]

  • Jones, C. G., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples." Frontiers in Molecular Biosciences, [Link]

  • Gruene, T., et al. "Microcrystal Electron Diffraction (MicroED) for Small‐Molecule Structure Determination." Angewandte Chemie International Edition, [Link]

  • Nannenga, B. L., & Gonen, T. "An Overview of Microcrystal Electron Diffraction (MicroED)." National Institutes of Health (NIH) / PMC, [Link]

Validated Assay Methods for Fluorinated Nitrobenzoate Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of validated assay methods for fluorinated nitrobenzoate esters (e.g., ethyl 4-fluoro-3-nitrobenzoate), critical intermediates in pharmaceutical synthesis and 18F-radiochemistry.

Executive Summary & Technical Context

Fluorinated nitrobenzoate esters are high-value building blocks used to synthesize fluorinated active pharmaceutical ingredients (APIs) and as precursors for Positron Emission Tomography (PET) tracers.[1]

The analytical challenge lies in the structural similarity between the fluorinated product and the nitro-precursor (often a starting material in nucleophilic aromatic substitution). Standard assays must resolve these species to prevent downstream contamination. This guide compares three validated approaches: HPLC-UV/DAD (Standard QC), GC-MS (Volatile Impurity Profiling), and qNMR (Primary Reference Standard Calibration).

Method Selection Decision Matrix

The following decision tree outlines the logical selection of assay methods based on stage of development and sample matrix.

MethodSelection Start Sample Type & Objective RoutineQC Routine QC / Stability (High Throughput) Start->RoutineQC Batch Release Structure Structural ID / Volatiles (Impurity Profiling) Start->Structure Unknown Impurities Purity Absolute Purity / No Ref Std (Primary Calibration) Start->Purity Standard Qualification HPLC Method A: RP-HPLC-UV (Validated Separation) RoutineQC->HPLC GCMS Method B: GC-MS (Mass Confirmation) Structure->GCMS qNMR Method C: 1H-qNMR (Orthogonal Assay) Purity->qNMR

Figure 1: Analytical decision matrix for fluorinated nitrobenzoate esters.

Method A: RP-HPLC-UV (The Industry Standard)

Best For: Routine quality control, stability testing, and separating the fluoro-product from the nitro-precursor.

Mechanistic Insight

Reverse-Phase HPLC (RP-HPLC) is the preferred method due to the polarity difference between the nitro group (strongly electron-withdrawing, polar) and the fluorine atom. While both are electron-withdrawing, the nitro-ester is typically more polar and elutes earlier than the fluorinated analog on a C18 column under acidic conditions.

Critical Consideration: In 18F-radiochemistry applications, where the nitro-precursor is in large excess, "tailing" of the precursor peak can mask the fluorinated product.[2] High-efficiency columns and specific pH control are required.

Validated Protocol (Representative)

Based on ICH Q2(R1) guidelines for similar benzoate derivatives. [1, 2]

  • Column: End-capped C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5 to suppress ionization of any hydrolyzed acid).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 20% B (Isocratic hold)

    • 2-15 min: 20% → 80% B (Linear ramp)

    • 15-20 min: 80% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV-DAD at 254 nm (aromatic ring) and 210 nm (ester carbonyl).

  • Temperature: 30°C.

Performance Metrics
ParameterSpecificationNotes
Linearity (R²) > 0.999Range: 10 µg/mL – 500 µg/mL
LOD / LOQ ~0.5 µg/mL / 1.5 µg/mLHighly sensitive for trace impurities
Resolution (Rs) > 2.0Critical between Nitro-precursor and Fluoro-product
Precision (RSD) < 1.0%System suitability requirement

Method B: GC-MS (Structural Confirmation)

Best For: Volatile impurity profiling and confirming the esterification status.

Mechanistic Insight

Gas Chromatography (GC) separates based on boiling point and polarity. Fluorinated esters are generally volatile and thermally stable enough for GC. The Mass Spectrometer (MS) provides a distinct advantage: it identifies "de-fluorinated" byproducts or hydrolysis products (benzoic acids) that might co-elute in HPLC.

Warning: Nitro-compounds can degrade thermally in the injector port if the temperature is too high (>250°C), potentially creating false impurity peaks.

Protocol Highlights
  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer), 30 m x 0.25 mm ID, 0.25 µm film.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Injector: Split mode (20:1), 220°C (Keep lower to prevent nitro-degradation).

  • Oven Program:

    • 50°C hold for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detection: EI-MS (70 eV), Scan range 40-400 m/z.

Method C: Quantitative NMR (qNMR) (The Primary Standard)

Best For: Establishing the purity of the Reference Standard itself.

Mechanistic Insight

qNMR is an absolute primary method. Unlike HPLC, it does not require a reference standard of the analyte.[3] It relies on the ratio of integration between the analyte protons and a certified Internal Standard (IS). This is the most accurate method for assigning potency to a "pure" batch.

Validated Protocol
  • Solvent: DMSO-d6 or CDCl3 (Must ensure no overlap with analyte signals).

  • Internal Standard: 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST SRM).

  • Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 5 × T1 (typically 30-60 seconds) to ensure full relaxation.

  • Scans: 16 to 64 scans for sufficient S/N ratio (>150:1).

  • Processing: Phase and baseline correction must be manual and precise.

Calculation


Where 

= Integral,

= Number of protons,

= Molecular weight,

= Weight,

= Purity of IS.[4][5][6]

Comparative Analysis Summary

The following table contrasts the three methods to assist in selection.

FeatureHPLC-UVGC-MSqNMR
Primary Use Routine QC & StabilityImpurity ID & VolatilesReference Standard Calibration
Specificity High (with gradient)Very High (Mass Spec)High (Structural)
Sensitivity High (ppm level)High (ppb/ppm level)Low (mg level required)
Ref. Standard Required Required Not Required (Uses IS)
Throughput High (Auto-sampler)MediumLow
Cost per Run LowMediumHigh (Instrument time/Solvents)

Workflow Visualization: Stability Indicating Assay

For regulatory filing, the HPLC method must be "Stability Indicating"—capable of detecting degradation products.

StabilityWorkflow Sample Fluorinated Nitrobenzoate Stress Forced Degradation (Stress Testing) Sample->Stress Acid Acid Hydrolysis (0.1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H2O2) Stress->Oxidation Thermal Thermal/Photo (Heat/UV) Stress->Thermal Analysis HPLC-DAD Analysis (Peak Purity Check) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Result Validated Stability Method Analysis->Result No Co-elution

Figure 2: Forced degradation workflow to validate the HPLC method as "Stability Indicating."

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. Link

  • BenchChem. "A Comparative Guide to Analytical Techniques for Benzoate Ester Determination." BenchChem Technical Guides, 2025. Link

  • Haskali, M. B., et al. "4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules." RSC Advances, 2020. Link

  • Sigma-Aldrich. "Ethyl 4-fluoro-3-nitrobenzoate Product Specification & MSDS." Merck KGaA, 2025. Link

  • Gao, Y., et al. "Head-to-Head Comparison of HPLC vs qNMR for Quantitative Analysis." Journal of Analytical Methods, 2023. Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling Ethyl 2-chloro-4-fluoro-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists in drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of reactive chemical intermediates like Ethyl 2-chloro-4-fluoro-5-nitrobenzoate, a halogenated nitroaromatic compound, demands a meticulous and informed approach to personal protection and laboratory protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard: A Profile of Structurally Similar Compounds
CompoundKey Hazards
2-Chloro-4-fluoro-5-nitrobenzoic Acid Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3]
Ethyl 2-chloro-5-nitrobenzoate Irritating to eyes, respiratory system, and skin. May be harmful if absorbed through the skin or inhaled.[4]
1-Chloro-4-nitrobenzene Toxic if swallowed, in contact with skin, or if inhaled; suspected of causing genetic defects and cancer.[1]
2-chloro-5-nitrobenzoic acid Harmful if swallowed, causes skin irritation and serious eye damage.

The consistent pattern of skin, eye, and respiratory irritation across these related structures strongly indicates that Ethyl 2-chloro-4-fluoro-5-nitrobenzoate should be handled as a hazardous substance with similar properties.

Core Directive: Personal Protective Equipment (PPE)

The foundation of safe handling is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling Ethyl 2-chloro-4-fluoro-5-nitrobenzoate.

Eye and Face Protection: The First Line of Defense
  • Mandatory Equipment: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • The Rationale: The high likelihood of serious eye irritation from this class of compounds necessitates robust protection from splashes and airborne particles.[2][3][4] In case of eye contact, immediately flush with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[4][6]

Skin and Body Protection: An Impermeable Barrier
  • Gloves: Handle with chemical-impermeable gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[5] Always consult your glove manufacturer's compatibility chart for the specific chemical.

  • Lab Coat: A fire-resistant or all-cotton lab coat should be worn over personal clothing.[7] This protects against accidental skin contact and contamination of street clothes.

  • Footwear: Closed-toed shoes that cover the entire foot are required; open-toed shoes and sandals are prohibited in the laboratory.[7][8]

  • The Rationale: Aromatic nitro compounds can be readily absorbed through the skin.[9] Direct skin contact is likely to cause irritation.[2][4] In the event of skin contact, immediately wash the affected area with soap and plenty of water while removing contaminated clothing.[6]

Respiratory Protection: Safeguarding Against Inhalation
  • Primary Control: All handling of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate should be conducted within a properly functioning chemical fume hood to keep airborne concentrations low.[4][8]

  • When a Respirator is Needed: If exposure limits are exceeded, or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][10] Personnel must be properly trained and fit-tested for respirator use as per your institution's and OSHA's regulations.[10][11]

  • The Rationale: Inhalation of dust or vapors from related compounds causes respiratory tract irritation.[2][4] Avoiding the generation of dust is a critical handling practice.[11][12] If inhaled, the individual should be moved to fresh air immediately.[4][6]

Operational and Disposal Plans: A Step-by-Step Guide

Beyond personal protection, the logistical handling and disposal of Ethyl 2-chloro-4-fluoro-5-nitrobenzoate are critical for maintaining a safe laboratory environment.

Handling and Storage Protocol
  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[4][10]

  • Location: Conduct all weighing and transfers within a certified chemical fume hood.[8]

  • Procedure: Handle the compound in a way that avoids the formation of dust and aerosols.[5][12]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][4][10] Keep it segregated from incompatible materials such as strong oxidizing agents.[4][10]

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert and Evacuate: Alert personnel in the immediate area. For large spills, evacuate the laboratory.[13]

  • Control: Eliminate all sources of ignition.[12][13]

  • Containment: Use a non-combustible absorbent material like sand or vermiculite to contain the spill.[13]

  • Cleanup: Wearing appropriate PPE, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[13]

Waste Disposal Workflow

Ethyl 2-chloro-4-fluoro-5-nitrobenzoate is a halogenated organic compound and must be disposed of as hazardous waste.[1][14]

Waste_Disposal_Workflow cluster_Lab In the Laboratory cluster_Disposal Institutional Disposal A 1. Segregate Waste Isolate in a dedicated 'Halogenated Organic Waste' container. B 2. Select & Label Container Use a chemically resistant (HDPE or glass) container. Label with 'Hazardous Waste', full chemical name, and hazard pictograms. A->B Do not mix with non-halogenated waste C 3. Accumulate Safely Store in a designated Satellite Accumulation Area, within secondary containment, and inside a fume hood. B->C D 4. Contact EHS Notify your institution's Environmental Health & Safety department for waste pickup. C->D Container is full or ready for disposal E 5. Professional Disposal Waste is transported to a licensed facility for high-temperature incineration. D->E

Caption: Workflow for the safe disposal of halogenated nitroaromatic compounds.

Disposal Rationale:

  • Segregation is Key: Halogenated waste must be kept separate from non-halogenated waste streams to prevent complications in the disposal process and the creation of additional hazards.[1]

  • High-Temperature Incineration: This is the recommended method for destroying toxic halogenated nitroaromatic compounds, converting them into less harmful substances under controlled conditions with emission control systems.[1]

  • Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all local, state, and federal regulations.[1]

By integrating these protective measures and operational protocols into your daily laboratory work, you can confidently handle Ethyl 2-chloro-4-fluoro-5-nitrobenzoate, ensuring both the integrity of your research and the safety of your team.

References

  • Benchchem.
  • Chemsrc.
  • University of Cyprus, Department of Chemistry.
  • Missouri S&T Environmental Health and Safety. Chemical Safety.
  • University of Georgia, Office of Research Safety. NitroCompounds-Various.
  • Karen Beard. LABORATORY STANDARD OPERATING PROCEDURES 1.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-nitrobenzoic acid. (2025).
  • Fisher Scientific. SAFETY DATA SHEET - 4-Chloro-2-fluoro-1-nitrobenzene. (2013).
  • ChemicalBook.
  • ECHEMI.
  • PubChem. 2-Chloro-4-fluoro-5-nitrobenzoic Acid.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-CHLORO-4-FLUORO-5-NITROBENZOYL CHLORIDE. (2023).
  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • Washington State University.
  • S D Fine-Chem Limited.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.